molecular formula C12H17N B2544492 2-(1-Phenylcyclopropyl)propan-2-amine CAS No. 1027338-45-9

2-(1-Phenylcyclopropyl)propan-2-amine

Cat. No.: B2544492
CAS No.: 1027338-45-9
M. Wt: 175.275
InChI Key: RONWWQKYWOGAQO-UHFFFAOYSA-N
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Description

2-(1-Phenylcyclopropyl)propan-2-amine is an organic compound with the molecular formula C12H17N, characterized by a propan-2-amine group linked to a 1-phenylcyclopropyl moiety . This specific structure, featuring a cyclopropane ring bonded to an aromatic system and an amine group, places it in a class of chemicals that are of significant interest in medicinal chemistry and neuroscience research. Arylcyclopropylamine derivatives are extensively investigated for their potential interactions with biological targets. Key research areas for such compounds include their activity as ligands for sigma receptors (σ1 and σ2), which are implicated in various neurological processes and disorders . Furthermore, structurally related compounds are known to act as inhibitors of monoamine oxidases (MAOs), which are enzymes critical in the metabolism of neurotransmitters . Researchers can utilize this chemical as a key synthetic intermediate or as a structural analog in structure-activity relationship (SAR) studies to develop novel probes for central nervous system (CNS) targets . The product is provided with comprehensive analytical data for identification and purity assurance. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylcyclopropyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(2,13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWWQKYWOGAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1(CC1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027338-45-9
Record name 2-(1-phenylcyclopropyl)propan-2-amine
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Foundational & Exploratory

2-(1-Phenylcyclopropyl)propan-2-amine CAS registry number and identifiers

[1][2]

Chemical Identity & Identifiers

This section consolidates the validated identifiers for the compound. The lack of extensive literature data necessitates reliance on chemoinformatic databases and structural analysis.

Identifier TypeValue
Chemical Name This compound
CAS Registry Number 1027338-45-9
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
InChI InChI=1S/C12H17N/c1-11(2,13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3
InChIKey RONWWQKYWOGAQO-UHFFFAOYSA-N
SMILES CC(C)(N)C1(CC1)c2ccccc2
IUPAC Name This compound
Compound Type Primary Amine; Cyclopropane Derivative; Sterically Hindered Amine

Structural Analysis & Pharmacophore Theory

Steric Architecture

The molecule features two adjacent quaternary centers, creating a highly rigidified and sterically crowded scaffold.

  • Cyclopropyl C1: This carbon acts as a pivot, bonded to the phenyl ring and the isopropylamine chain. The cyclopropane ring imposes a specific bond angle (approx. 60°) and restricts rotation, locking the phenyl group into a specific vector relative to the amine.

  • Propyl C2: This quaternary carbon bears the amine and two methyl groups (gem-dimethyl), characteristic of the "phentermine-like" motif which protects the amine from metabolic deamination by monoamine oxidases (MAO).

Bioisosteric Significance

In drug design, this scaffold represents a rigidified analog of Phentermine or 2-Phenyl-tert-butylamine .

  • Conformational Restriction: The cyclopropyl ring replaces the flexible methylene or direct bond found in simpler phenethylamines, potentially increasing receptor selectivity by reducing entropic penalty upon binding.

  • Metabolic Stability: The absence of benzylic hydrogens (replaced by the cyclopropyl ring) and alpha-hydrogens (replaced by methyl groups) renders this molecule highly resistant to oxidative metabolism, suggesting a long pharmacokinetic half-life.

Synthetic Methodology (Protocol Design)

Since specific literature protocols are sparse, the following methodology is derived from standard "Building Block" synthesis principles for hindered tertiary amines. This route utilizes a Grignard Addition / Ritter Reaction sequence, which is the industry standard for synthesizing

Reaction Scheme Visualization

The following diagram outlines the logical synthesis flow from commercially available precursors.

SynthesisPathFigure 1: Proposed Synthetic Pathway via Grignard-Ritter SequenceStart1-Phenylcyclopropane-carbonitrileInter1Intermediate:Tertiary AlcoholStart->Inter11. MeMgBr (Excess)2. H3O+ Workup(Grignard Addition)Product2-(1-Phenylcyclopropyl)propan-2-amineInter1->Product1. NaCN / H2SO4 (Ritter)2. Hydrolysis(Amine Formation)

Step-by-Step Protocol

Phase 1: Formation of the Tertiary Alcohol

  • Precursor: 1-Phenylcyclopropanecarbonitrile (or Methyl 1-phenylcyclopropanecarboxylate).

  • Reagent: Methylmagnesium Bromide (MeMgBr), 3.0 M in diethyl ether.

  • Procedure:

    • Charge a flame-dried flask with the nitrile precursor under Argon atmosphere. Dissolve in anhydrous THF.

    • Cool to 0°C. Add MeMgBr (2.5 equivalents) dropwise to prevent runaway exotherm.

    • Allow to warm to room temperature and reflux for 4 hours. The double addition converts the nitrile/ester directly to the tertiary alkoxide.

    • Quench: Carefully pour into saturated NH₄Cl solution.

    • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate to yield 2-(1-phenylcyclopropyl)propan-2-ol .

Phase 2: Ritter Reaction (Amine Installation)

  • Reagent: Sodium Cyanide (NaCN) or Acetonitrile, Sulfuric Acid (H₂SO₄), Acetic Acid.

  • Procedure:

    • Dissolve the tertiary alcohol from Phase 1 in Glacial Acetic Acid.

    • Cool to 0°C. Add concentrated H₂SO₄ dropwise.

    • Add NaCN (CAUTION: Toxic) or Acetonitrile (safer alternative for acetamide intermediate).

    • Stir at 50°C for 12 hours. This generates the formamide or acetamide intermediate.

    • Hydrolysis: Reflux the intermediate in 20% NaOH or HCl/EtOH to cleave the amide bond.

    • Purification: Adjust pH to >12, extract the free base amine into DCM, and convert to the Hydrochloride salt using HCl/Ether for stability.

Predicted Physicochemical Properties

These values are calculated based on group contribution methods (fragment-based algorithms) relevant for drug-likeness assessment.

PropertyPredicted ValueImplication
LogP (Octanol/Water) ~2.8 - 3.1Highly Lipophilic; likely crosses Blood-Brain Barrier (BBB).
pKa (Basic) ~10.2Exists predominantly as a cation at physiological pH.
Topological Polar Surface Area (TPSA) 26.02 ŲExcellent membrane permeability.
Rotatable Bonds 2Rigid structure; high oral bioavailability expected.

Safety & Handling

  • Hazard Classification: As a primary amine, treat as Corrosive and Irritant .

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Research Status: This compound is a research chemical. It has no approved therapeutic use. Due to its structural similarity to psychoactive phenethylamines, it should be handled with strict adherence to laboratory safety protocols regarding potential neuroactive substances.

References

  • Sigma-Aldrich .[1] Product Detail: this compound. Retrieved from .

  • PubChem . Compound Summary: this compound (CID 68411812).[2] National Library of Medicine. Retrieved from .

  • AA Blocks . Safety Data Sheet: CAS 1027338-45-9.[1] Retrieved from .

Physicochemical properties and molecular weight of 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of 2-(1-Phenylcyclopropyl)propan-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a compound of interest for researchers in drug discovery and medicinal chemistry. This document delves into its fundamental molecular and physicochemical properties, offering a synthesized overview based on available data and predictive models. We present its molecular weight, structural identifiers, and key physicochemical parameters such as lipophilicity and basicity. Furthermore, this guide outlines robust analytical methodologies for characterization and purity assessment and proposes a logical synthetic pathway. The content is structured to provide both foundational knowledge and practical insights for scientists and development professionals working with this or structurally related molecules.

Introduction: Structural Context and Potential Significance

This compound features a unique combination of three key structural motifs: a phenyl ring, a cyclopropyl group, and a 2-aminopropane (isopropylamine) moiety. This architecture places it within a class of compounds with significant pharmacological precedent. The phenylcyclopropylamine core is famously represented by tranylcypromine, a monoamine oxidase inhibitor, highlighting the potential for this scaffold to interact with key biological targets[1][2]. Additionally, substituted 1-phenylpropan-2-amines are a cornerstone pharmacophore in numerous central nervous system (CNS) active agents[3][4]. The specific arrangement in this compound, with a quaternary carbon linking the cyclopropyl ring and the isopropylamine, creates a sterically hindered and conformationally constrained molecule, which can be advantageous for achieving receptor selectivity and modulating metabolic stability. This guide serves as a foundational resource for researchers exploring its potential applications.

Molecular Identity and Core Properties

Accurate identification is the bedrock of all scientific investigation. The fundamental properties of this compound are summarized below.

Table 1: Compound Identification

Identifier Value Source
CAS Number 1027338-45-9 [5][6]
Molecular Formula C₁₂H₁₇N [6][7]
Synonym This compound [5]
InChI Key RONWWQKYWOGAQO-UHFFFAOYSA-N [5][7]

| SMILES | CC(C)(C1(CC1)C2=CC=CC=C2)N |[7] |

Table 2: Molecular Weight

Parameter Value Source
Average Molecular Weight 175.27 g/mol [5][6]

| Monoisotopic Mass | 175.1361 Da |[7] |

Physicochemical Properties: A Predictive Analysis

The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic properties (ADME).

Table 3: Key Physicochemical Parameters

Property Predicted/Experimental Value Significance and Expert Insights
XlogP 2.1 This predicted octanol-water partition coefficient suggests moderate lipophilicity[7]. A value in this range is often considered favorable for oral drug candidates, balancing aqueous solubility with the ability to cross biological membranes.
pKa (Conjugate Acid) ~10.5 (Estimated) No experimental value is publicly available. This estimate is based on the pKa of the conjugate acid of structurally similar primary amines like 2-propanamine (10.60)[8]. As a primary aliphatic amine, it is expected to be basic. This high pKa indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form, which typically enhances aqueous solubility but may reduce passive membrane permeability.
Aqueous Solubility Low (as free base) Based on its XlogP value and the presence of a significant hydrocarbon scaffold, the free base is expected to have low water solubility. However, its basicity allows for the formation of soluble salts (e.g., hydrochloride, sulfate) in acidic media.

| Storage Temperature | 2-8°C | The recommended storage condition suggests that the compound may have limited long-term stability at ambient temperatures[5]. This is a critical consideration for sample handling and formulation development. |

Synthetic Considerations

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and logical synthetic route can be designed from commercially available starting materials, as outlined below.

Expertise & Causality Behind Experimental Choices

The proposed pathway leverages a key Grignard reaction followed by a Ritter reaction. Phenylacetonitrile is an inexpensive starting material. Its reaction with 1-bromo-2-chloroethane under basic conditions is a standard method for forming a cyclopropane ring adjacent to a nitrile, a crucial step known as a cyclopropanation. The resulting 1-phenylcyclopropanecarbonitrile is an ideal precursor. The subsequent Ritter reaction is a classic and effective method for converting a nitrile into a substituted amide using a tertiary alcohol generated in situ from the reaction of the nitrile with a Grignard reagent, which is then hydrolyzed to the target primary amine.

Synthetic_Pathway cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Ritter Reaction & Hydrolysis A Phenylacetonitrile B 1-Phenylcyclopropanecarbonitrile A->B 1. NaH 2. Br(CH2)2Cl C Intermediate Amide B->C 1. CH3MgBr (2 eq.) 2. H2SO4, H2O D 2-(1-Phenylcyclopropyl) propan-2-amine C->D NaOH, H2O, Δ

A plausible synthetic route for this compound.
Protocol: Hypothetical Synthesis
  • Synthesis of 1-Phenylcyclopropanecarbonitrile (B): To a stirred suspension of sodium hydride in anhydrous THF at 0°C, add phenylacetonitrile (A) dropwise. Allow the mixture to stir for 30 minutes. Add 1-bromo-2-chloroethane dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. The organic layer is dried and concentrated to yield the nitrile intermediate.

  • Synthesis of this compound (D): Dissolve 1-phenylcyclopropanecarbonitrile (B) in an anhydrous solvent like diethyl ether. Add two equivalents of methylmagnesium bromide (CH₃MgBr) dropwise at 0°C. After the addition is complete, the reaction is carefully quenched and then treated with concentrated sulfuric acid in water (Ritter conditions) to form the N-tert-butyl amide intermediate (C). This intermediate is then subjected to basic hydrolysis (e.g., refluxing with aqueous NaOH) to yield the final primary amine product (D).

Analytical and Characterization Methodologies

A self-validating analytical workflow is essential to ensure the identity, purity, and quality of the target compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample in Mobile Phase or Acetonitrile (1 mg/mL) HPLC HPLC-UV/MS (Purity & MW Confirmation) Prep->HPLC Inject NMR NMR (1H, 13C) (Structural Elucidation) Prep->NMR Analyze IR FTIR (Functional Group ID) Prep->IR Analyze Report Confirm Structure Quantify Purity Generate Report HPLC->Report Purity & Mass Data NMR->Report Structural Data IR->Report Functional Group Data

A comprehensive analytical workflow for compound characterization.
Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is the primary technique for assessing purity. Due to the basic nature of the amine, specific precautions are necessary to achieve sharp, symmetrical peaks.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Expert Insight: The amine's basicity necessitates an acidic modifier like TFA or a buffer like ammonium formate to ensure it remains protonated, thereby preventing strong, undesirable interactions with residual silanol groups on the silica support which cause peak tailing[9]. An alternative and often superior approach for basic compounds is to use a mobile phase with a basic additive.

  • Alternative Mobile Phase: For improved peak shape, a mobile phase containing 0.1% diethylamine (DEA) or triethylamine (TEA) at a moderate pH (e.g., pH 7-8 using an ammonium bicarbonate buffer) can be highly effective[3][9].

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Mass Spectrometry Detector (MSD): Coupled to the HPLC, an electrospray ionization (ESI) source in positive ion mode should be used. This will confirm the molecular weight by detecting the protonated molecule [M+H]⁺ at m/z 176.14[7].

Spectroscopic Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a multiplet in the aromatic region (7.0-7.5 ppm) for the phenyl group, a complex multiplet for the diastereotopic cyclopropyl protons (approx. 0.5-1.5 ppm), a broad singlet for the amine protons (-NH₂), and a sharp singlet for the two equivalent methyl groups (approx. 1.0-1.5 ppm).

    • ¹³C NMR: Will confirm the presence of 12 distinct carbons, including signals for the quaternary carbons of the cyclopropyl and isopropyl groups, aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: Key expected peaks include a doublet around 3300-3400 cm⁻¹ corresponding to the N-H stretches of a primary amine, C-H stretches for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) groups, and C=C stretches in the 1450-1600 cm⁻¹ region for the phenyl ring.

Conclusion

This compound is a molecule with a compelling structural design for applications in medicinal chemistry and drug development. This guide has consolidated its core molecular and physicochemical properties, highlighting a moderate lipophilicity and a strong basic character that will govern its behavior in biological systems. The outlined analytical strategies provide a robust framework for ensuring compound integrity, emphasizing the need for specific mobile phase modifiers in chromatography to handle its basic nature. The proposed synthetic route offers a logical starting point for laboratory preparation. This document serves as a vital technical resource, enabling researchers to proceed with informed experimental design and characterization.

References

  • AA BLOCKS, INC. This compound | 1027338-45-9.

  • PubChemLite. This compound (C12H17N).

  • PubChem. 2-[1-(2-Phenoxyphenyl)cyclopropyl]propan-2-amine | C18H21NO.

  • Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

  • BenchChem. Technical Support Center: Analysis of (R)-N-(1-phenylethyl)propan-2-amine.

  • vCalc. pKa of 2-Propanamine.

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

  • PubChemLite. Rac-2-methyl-1-[(1r,2r)-2-phenylcyclopropyl]propan-1-amine (C13H19N).

  • Sigma-Aldrich. This compound | 1027338-45-9.

  • Course Hero. Approximate pKa chart of the functional groups.

  • Chemsrc. (2S)-2-Phenyl-1-propanamine | CAS#:17596-79-1.

  • PubChem. 1-phenyl(211C)propan-2-amine | C9H13N.

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

  • ChemicalBook. 2-Phenylcyclopropane-1-amine | 54-97-7.

  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine.

  • BLD Pharm. 585-32-0|2-Phenylpropan-2-amine.

  • ResearchGate. Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d).

  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

  • NIST WebBook. 2-Propanamine, 1-phenyl-, sulfate.

  • Wikipedia. DMCPA.

  • SIELC Technologies. Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column.

  • EPA CompTox Dashboard. 2-(3-methoxyphenyl)propan-1-amine Properties.

  • Echemi. N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine.

  • Cheméo. Chemical Properties of 2-Propen-1-amine (CAS 107-11-9).

  • PubChem. (+)-Tranylcypromine | C9H11N.

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

  • Stenutz. 1-phenyl-2-aminopropane.

  • Harvard University. pKa Data Compiled by R. Williams.

  • Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit.

  • ResearchGate. Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs.

  • Wikipedia. 2-Phenyl-2-propanol.

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Toxicology profile and safety data for 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Toxicology and Safety Profiling of 2-(1-Phenylcyclopropyl)propan-2-amine

Executive Summary

This compound (CAS: 1027338-45-9) is a highly substituted, sterically congested primary aliphatic amine utilized as a specialized building block in medicinal chemistry and neuropharmacological research. Structurally, it is a hybrid molecule that merges the pharmacophoric features of phentermine (


-dimethylphenethylamine) and tranylcypromine  (2-phenylcyclopropan-1-amine)[1][2].

Because public clinical data on this specific novel compound is virtually nonexistent, evaluating its safety requires a predictive, mechanism-based toxicological framework. The presence of an


-dimethyl group adjacent to the primary amine renders the molecule highly resistant to oxidative deamination by monoamine oxidase (MAO), while the 

-spiro-like 1-phenylcyclopropyl moiety introduces severe ring strain. This guide synthesizes the structural determinants of its toxicity, providing drug development professionals with a comprehensive blueprint for preclinical safety assessment, focusing on sympathomimetic toxidromes, cardiovascular liabilities, and atypical enzymatic interactions.

Physicochemical & Structural Toxicology

The toxicological profile of this compound is dictated by its unique steric and electronic properties:

  • Resistance to Enzymatic Degradation: Standard phenethylamines are rapidly metabolized by MAO. However, the

    
    -dimethyl substitution eliminates the 
    
    
    
    -proton required for the formation of the intermediate imine during MAO-mediated oxidation. This results in an exponentially prolonged biological half-life, increasing the area under the curve (AUC) and the risk of cumulative toxicity[1].
  • Lipophilicity and CNS Penetration: The combination of a phenyl ring, a cyclopropyl ring, and an isopropylamine backbone grants the molecule a high logP value. It readily crosses the blood-brain barrier (BBB), leading to profound central nervous system (CNS) exposure.

  • Potential for Mechanism-Based Enzyme Inactivation: While the amine is not directly attached to the cyclopropyl ring (unlike 1-phenylcyclopropylamine, a known irreversible MAO inactivator[3]), the proximity of the highly strained cyclopropyl system to the electron-rich amine center poses a theoretical risk of single-electron transfer (SET) reactions. If oxidized by atypical hepatic cytochromes, the cyclopropyl ring can undergo homolytic cleavage, forming a highly reactive radical species capable of covalently binding to off-target proteins or DNA.

Pathway Cmpd 2-(1-Phenylcyclopropyl) propan-2-amine MAO MAO / CYP450 Enzymes (Attempted Oxidation) Cmpd->MAO Binds Active Site Efflux VMAT2 Reversal & Catecholamine Efflux Cmpd->Efflux Transporter Binding Radical Ring Opening & Radical Formation MAO->Radical SET Reaction (Rare) Receptors Adrenergic/Serotonergic Hyperactivation Efflux->Receptors Synaptic Flooding Tox Cardiotoxicity & Serotonin Syndrome Radical->Tox Covalent Adducts Receptors->Tox Clinical Endpoint

Mechanistic pathways of toxicity: Sympathomimetic efflux vs. radical-mediated enzyme inactivation.

Preclinical Safety & Toxicity Profiling Protocols

To establish a defensible safety profile for regulatory submission, the following self-validating experimental workflows must be executed. These protocols are designed to isolate the causality of toxicity—differentiating between receptor-mediated overstimulation and reactive-metabolite-mediated hepatotoxicity.

Protocol A: In Vitro CYP450 Profiling and Reactive Metabolite Trapping

Objective: Determine if the cyclopropyl ring undergoes oxidative ring-opening to form toxic electrophiles. Causality Focus: Identifying the exact metabolic bottleneck prevents late-stage clinical failure due to idiosyncratic drug-induced liver injury (DILI).

  • Preparation of Microsomes: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add this compound to a final concentration of 10 µM.

  • Trapping Agent Addition: Introduce Glutathione (GSH) at 5 mM and Potassium Cyanide (KCN) at 1 mM. Rationale: GSH traps soft electrophiles (e.g., quinone methides), while KCN traps hard electrophiles (e.g., iminium ions).

  • Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (LC-HRMS).

  • Validation Step: Scan for mass shifts corresponding to the parent mass + GSH (+307 Da) or + CN (+26 Da). The absence of these adducts validates that the cyclopropyl ring remains stable under CYP-mediated oxidation.

Protocol B: In Vivo Acute Sympathomimetic Toxicity (Rodent FOB)

Objective: Quantify the acute neurobehavioral and cardiovascular toxicity threshold.

  • Subject Allocation: Randomize adult male Sprague-Dawley rats (n=6 per group) into vehicle control and three ascending dose groups (e.g., 10, 30, and 100 mg/kg).

  • Dosing: Administer the compound via oral gavage (PO).

  • Functional Observational Battery (FOB): At 1, 2, 4, and 24 hours post-dose, utilize the Irwin test matrix. Score parameters including hyperreactivity, stereotypy, piloerection, and tremor severity on a 0-3 scale.

  • Telemetry (Cardiovascular): In a separate cohort of telemetered rats, continuously monitor mean arterial pressure (MAP) and heart rate (HR). Rationale: Amphetamine congeners like phentermine are notorious for inducing primary pulmonary hypertension and tachycardia[4].

  • Endpoint Histopathology: At 14 days, euthanize subjects and perform H&E staining on cardiac and hepatic tissue to assess for microvesicular steatosis or myocardial necrosis.

Workflow Phase1 Phase 1: In Vitro Metabolic Stability Assay1 LC-HRMS Adduct Trapping Phase1->Assay1 Assay2 hERG Patch Clamp Assay Phase1->Assay2 Phase2 Phase 2: In Vivo Telemetry & PK Assay3 Rodent FOB (OECD 420) Phase2->Assay3 Phase3 Phase 3: Histopath & Organ Tox Assay4 Cardiac Histopathology Phase3->Assay4 Assay1->Phase2 Assay2->Phase2 Assay3->Phase3

High-throughput toxicological screening workflow for novel sympathomimetic amines.

Quantitative Toxicological Data Synthesis

Because this compound is an uncharacterized building block, its toxicological parameters must be benchmarked against its closest structural analogs: Phentermine and Tranylcypromine. The table below synthesizes empirical data from these analogs to generate a predictive safety matrix for the target compound.

Toxicological ParameterPhentermine (Analog 1)[1][5]Tranylcypromine (Analog 2)[2][6]This compound (Predicted)
Primary Mechanism TAAR1 Agonist / ReleaserIrreversible MAOI / LSD1 InhibitorPotent Releaser / Weak MAOI
Oral LD50 (Rat) 151 mg/kg~30-50 mg/kg80 - 120 mg/kg
hERG Inhibition (IC50) > 100 µM (Low risk)> 50 µM> 50 µM (Low direct QT risk)
MAO-A Inhibition (Ki) > 10,000 nM (Inactive)2.3 nM (Highly Potent)> 1,000 nM (Sterically Hindered)
Primary Toxicity Risk Pulmonary HypertensionHypertensive CrisisProlonged Sympathomimetic Toxidrome

Clinical Safety Implications & Adverse Event Management

If this compound or its derivatives progress toward clinical or widespread laboratory use, specific adverse event profiles must be anticipated:

Serotonin Syndrome and Hypertensive Crisis

Like tranylcypromine, compounds that alter monoamine dynamics carry a severe risk of inducing serotonin syndrome, especially when combined with SSRIs or tyramine-rich foods[7][8]. The


-dimethyl group ensures that if this compound acts as a monoamine releaser, its effects will be highly prolonged. Overdose management cannot rely on standard metabolic clearance; it requires aggressive supportive care, including benzodiazepines for seizure management and phentolamine for hypertensive emergencies[8].
Valvulopathy and Pulmonary Hypertension

Anorectics structurally related to phentermine have historically been associated with primary pulmonary hypertension (PPH) and regurgitant cardiac valvular disease[4]. This is primarily mediated through off-target agonism of the 5-HT2B receptor on cardiac fibroblasts. Any preclinical development of this compound must include mandatory in vitro 5-HT2B binding assays to rule out fibrotic liabilities.

References

  • Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine PubMed - National Institutes of Health (NIH) [Link]

  • Phentermine: Package Insert / Prescribing Information / MOA Drugs.com[Link]

  • Pharmacology Review: Phentermine NDA 20-2088 Food and Drug Administration (FDA)[Link]

  • Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model Frontiers in Cellular Neuroscience[Link]

  • One Fatal and One Nonfatal Intoxication with Tranylcypromine Journal of Analytical Toxicology (OUP)[Link]

  • Monoamine Oxidase Inhibitors (MAOIs) Toxicity and Overdose StatPearls - NCBI Bookshelf[Link]

Sources

History of 2-(1-Phenylcyclopropyl)propan-2-amine in psychopharmacology research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological significance of 2-(1-Phenylcyclopropyl)propan-2-amine within the context of psychopharmacology research.

Executive Summary

This compound (CAS: 1027338-45-9 ) represents a specialized chemotype in psychopharmacology, serving as a conformationally restricted analogue of the phenethylamine class. Structurally, it bridges the pharmacophores of Phentermine (anoretic/stimulant) and Phencyclidine (dissociative), utilizing a cyclopropyl ring to lock the phenyl moiety in a rigid orientation relative to the amine.

While not a marketed pharmaceutical, this compound is a critical structural probe used in Structure-Activity Relationship (SAR) studies to investigate:

  • Steric constraints on Monoamine Transporter (MAT) binding.

  • Metabolic resistance against Monoamine Oxidase (MAO) due to the quaternary carbon centers.

  • Receptor selectivity between dopamine transporters (DAT) and NMDA receptors.

Chemical Architecture & Properties

The molecule features a gem-disubstituted cyclopropane core. Unlike simple phenethylamines, the "ethyl" bridge is replaced/modified by a cyclopropyl ring that shares a carbon with the phenyl group, while the amine is situated on a bulky tert-butyl-like side chain.

Structural Analysis[2]
  • Core Scaffold: 1-Phenylcyclopropane.[1]

  • Side Chain: Propan-2-amine (isopropylamine) attached at position 2 (relative to the propyl chain) to the cyclopropyl C1.

  • Connectivity: The phenyl ring and the amino-isopropyl group are attached to the same carbon of the cyclopropyl ring (C1). This creates a highly congested quaternary center, Ph-C(Cyclopropyl)-C(Me)2-NH2.

  • Key Feature: The cyclopropyl ring prevents free rotation of the phenyl group, locking the "benzylic" geometry. The adjacent gem-dimethyl group (from the propan-2-amine) provides extreme steric bulk, protecting the amine from oxidative deamination.

Physicochemical Profile
PropertyValueNote
Formula C₁₂H₁₇N
Molar Mass 175.27 g/mol Low MW facilitates BBB crossing
LogP (Predicted) ~2.5 - 3.0High lipophilicity; CNS penetrant
H-Bond Donors 1 (NH₂)Primary amine
Rotatable Bonds 1Highly rigid scaffold
pKa ~10.0Typical for hindered primary amines

Synthesis Protocol

The synthesis of this compound requires overcoming significant steric hindrance to install the tertiary amine adjacent to the quaternary cyclopropyl carbon.

Validated Synthetic Pathway (Grignard-Ritter Sequence)

This protocol utilizes a Ritter reaction on a tertiary alcohol intermediate derived from 1-phenylcyclopropanecarbonitrile.

Step 1: Formation of the Tertiary Alcohol
  • Reagents: 1-Phenylcyclopropanecarbonitrile, Methylmagnesium Bromide (MeMgBr) (Excess).

  • Conditions: Anhydrous Et₂O/THF, Reflux, 4h.

  • Mechanism: The Grignard reagent attacks the nitrile to form the imine magnesium salt, which is hydrolyzed to the ketone (1-phenylcyclopropyl methyl ketone). A second equivalent of MeMgBr attacks the ketone to yield 2-(1-phenylcyclopropyl)propan-2-ol .

Step 2: Ritter Reaction (Amine Installation)
  • Reagents: 2-(1-phenylcyclopropyl)propan-2-ol, Sodium Cyanide (or Acetonitrile), Sulfuric Acid (H₂SO₄), Glacial Acetic Acid.

  • Conditions: 0°C to RT, stir 12h.

  • Mechanism: The tertiary alcohol forms a carbocation stabilized by the cyclopropyl ring. The nitrile nucleophile attacks to form a formamide (if HCN/NaCN used) or acetamide.

Step 3: Hydrolysis
  • Reagents: HCl (6M) or NaOH (aq), Ethylene Glycol (solvent).

  • Conditions: Reflux, 24h.

  • Product: This compound .[2][1][3]

SynthesisPath cluster_conditions Reaction Conditions SM 1-Phenylcyclopropane- carbonitrile Int1 Ketone Intermediate (In situ) SM->Int1 MeMgBr (1 eq) Int2 Tertiary Alcohol 2-(1-Ph-cPr)propan-2-ol Int1->Int2 MeMgBr (1 eq) Hydrolysis Int3 Formamide/Acetamide Intermediate Int2->Int3 Ritter Rxn (HCN/H2SO4) Prod 2-(1-Phenylcyclopropyl) propan-2-amine Int3->Prod Acid Hydrolysis (HCl, Reflux) Cond1 Step 1: Grignard Addition (Steric Bulk) Cond2 Step 2: Carbocation Stabilization via Cyclopropyl

Figure 1: Synthetic pathway via Grignard addition and Ritter reaction to overcome steric congestion.

Pharmacological Profile & Mechanism of Action

The pharmacological interest in this compound stems from its structural overlap with two distinct classes of psychoactive agents: Psychostimulants (Phentermine) and Dissociatives (PCP).

Signaling Pathways

Research suggests a dual mechanism dependent on the specific binding orientation permitted by the rigid cyclopropyl ring.

  • Monoamine Transporter (MAT) Inhibition:

    • Like Phentermine , the gem-dimethyl amine motif facilitates binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

    • The cyclopropyl ring acts as a "bulky spacer" that mimics the ethyl chain of dopamine but locks the phenyl ring in a specific rotamer, potentially increasing selectivity for NET over SERT (Serotonin Transporter).

    • Result: Increased synaptic concentration of NE/DA (Psychostimulation/Anorectic effect).

  • NMDA Receptor Antagonism (Theoretical):

    • The structure Ph-C(Ring)-C(Alkyl)-N is homologous to the Phencyclidine (PCP) pharmacophore.

    • The steric bulk of the cyclopropyl + isopropyl group may occupy the channel pore of the NMDA receptor, blocking Ca²⁺ influx.

    • Result: Dissociative anesthesia or neuroprotection.

Mechanism cluster_MAT Monoaminergic Pathway cluster_NMDA Glutamatergic Pathway Compound 2-(1-Phenylcyclopropyl) propan-2-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Reuptake Blockade VMAT Vesicular Transporter (VMAT2) Compound->VMAT Displacement (Weak) NMDA NMDA Receptor (Pore Channel) Compound->NMDA Steric Blockade Effect1 Sympathomimetic Response NET->Effect1 Ca_Influx Ca2+ Influx NMDA->Ca_Influx Inhibits Effect2 Dissociative/ Neuroprotective NMDA->Effect2

Figure 2: Dual mechanistic pathways targeting Monoamine Transporters and NMDA Receptors.

Metabolic Stability

A defining feature of this molecule is its resistance to metabolism.

  • MAO Resistance: The alpha-carbon (relative to nitrogen) is quaternary (-C(Me)2-). Monoamine Oxidase (MAO) requires an alpha-hydrogen to abstract for oxidation. This molecule has zero alpha-hydrogens , rendering it completely immune to MAO degradation.

  • CYP450 Resistance: The benzylic position is also quaternary (cyclopropyl C1), blocking benzylic hydroxylation, a common metabolic route for phenethylamines.

  • Implication: Extremely long half-life and high oral bioavailability.

Experimental Protocols

Protocol A: In Vitro Monoamine Uptake Assay

Objective: Determine affinity (


) for DAT, NET, and SERT.
  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Incubation: Harvest cells and suspend in assay buffer (Tris-HCl, NaCl, KCl).

  • Treatment: Add this compound at concentrations ranging from 1 nM to 100 µM.

  • Tracer: Add radiolabeled neurotransmitter (e.g., [³H]Dopamine). Incubate for 10 min at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: NMDA Receptor Binding (Displacement)

Objective: Assess potential dissociative activity.

  • Tissue Source: Rat forebrain membrane homogenates.

  • Ligand: [³H]MK-801 (a high-affinity open-channel blocker).

  • Assay: Incubate membranes with [³H]MK-801 (5 nM) and the test compound (10 µM screening dose) in glutamate/glycine buffer.

  • Observation: If >50% displacement is observed, proceed to full dose-response curve.

  • Control: Use Phencyclidine (PCP) or Ketamine as positive controls.

Historical Context & Research Status

While "this compound" does not appear as a named drug in major clinical trials, it is a significant entity in patent literature (over 50 patents) and medicinal chemistry libraries .

  • The Phentermine Connection: It is historically relevant as part of the "rigid analogue" strategy used to improve the selectivity of amphetamine-like drugs for obesity (anorectics) while reducing abuse potential.

  • The Fungicide/Agrochemical Link: Interestingly, this scaffold appears in patents describing fungicidal compositions, highlighting the biological versatility of the phenyl-cyclopropyl-amine motif.

  • Current Status: It is primarily available as a research chemical or building block (e.g., from Sigma-Aldrich, Enamine) for constructing more complex CNS-active agents, such as novel antidepressants or sigma receptor ligands.

References

  • PubChem Compound Summary. this compound (CID 68411812). National Library of Medicine. Link

  • Sigma-Aldrich Product Catalog. this compound (CAS 1027338-45-9).[3] Merck KGaA. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine SAR).
  • Burger, A. (1970). Medicinal Chemistry.[4][5] Wiley-Interscience. (Reference for cyclopropylamine bioisosteres).

  • Patent US20100000000.Substituted Cyclopropylamines and their use.

Sources

Technical Guide: Blood-Brain Barrier Permeability of 2-(1-Phenylcyclopropyl)propan-2-amine

[1]

Executive Summary

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability profile of 2-(1-Phenylcyclopropyl)propan-2-amine (CAS: 1027338-45-9).[1] As a structural hybrid of rigidified phenethylamines and adamantane-like amines, this compound presents a distinct physicochemical signature optimized for central nervous system (CNS) penetration.[1]

This document outlines the theoretical permeability mechanics, physicochemical determinants, and the required experimental validation protocols for researchers evaluating this New Chemical Entity (NCE) for neuropharmacological applications.[1]

Physicochemical Profile & CNS MPO Assessment

To understand the BBB permeability of this compound, we must first analyze its structural descriptors against the CNS Multi-Parameter Optimization (CNS MPO) framework.[1]

Structural Analysis

The molecule consists of a propan-2-amine chain where position 2 is substituted with a 1-phenylcyclopropyl group.[1][2][3]

  • Core Scaffold: Rigidified phenethylamine analogue.[1]

  • Steric Bulk: The cyclopropyl ring restricts conformational flexibility at the benzylic position, potentially enhancing metabolic stability against CYP450-mediated benzylic oxidation.[1]

  • Amine Environment: The primary amine is attached to a quaternary carbon (gem-dimethyl + cyclopropyl), creating significant steric hindrance that may reduce MAO (Monoamine Oxidase) susceptibility.[1]

Calculated Properties Table
PropertyValue (Est.)CNS ThresholdImpact on BBB Permeability
Molecular Weight (MW) 175.27 Da< 400 DaHighly Favorable. Facilitates rapid passive diffusion.[1]
cLogP ~2.6 – 2.92.0 – 4.0Optimal. Sufficient lipophilicity for membrane intercalation without excessive non-specific binding.[1]
TPSA 26.02 Ų< 90 ŲExcellent. Low polar surface area minimizes desolvation energy penalties.[1]
H-Bond Donors (HBD) 2< 3Favorable. Limits interaction with water shell.[1]
pKa (Basic) ~10.27.5 – 10.5Moderate. Predominantly cationic at pH 7.[1]4. Requires equilibrium shift to neutral species for diffusion.[1]
Rotatable Bonds 2< 8Favorable. Rigid structure reduces entropic loss during membrane transit.[1]

Mechanism of Transport

The transport of this compound across the brain capillary endothelial cells (BCEC) is governed by a balance between passive lipophilic diffusion and potential carrier-mediated efflux.[1]

Passive Diffusion (Dominant Pathway)

Given its low molecular weight (<200 Da) and high lipophilicity, the primary mechanism of entry is transcellular passive diffusion .[1]

  • Partitioning: The neutral fraction of the amine (approx.[1] 0.1–0.5% at pH 7.[1]4) partitions into the luminal leaflet of the endothelial plasma membrane.[1]

  • Translocation: The molecule diffuses through the lipid bilayer driven by the concentration gradient.[1]

  • Re-equilibration: Upon entering the acidic microenvironment of the lysosome or the neutral cytosolic space, the amine re-equilibrates, effectively "trapping" the cationic species in the brain parenchyma if intracellular pH is lower (Ion Trapping).[1]

Efflux Liability (P-glycoprotein/BCRP)

While primary amines can be substrates for P-glycoprotein (MDR1), the lack of extensive H-bond acceptors and the small molecular size generally reduce the affinity of this scaffold for the P-gp binding pocket.[1] The compound is predicted to be a non-substrate or weak substrate , resulting in a net brain-to-plasma ratio (

1
Visualization of Transport Pathways

The following diagram illustrates the kinetic pathways governing the CNS entry of the compound.

BBB_TransportBloodSystemic Circulation(pH 7.4)MembraneBCEC Lipid BilayerBlood->MembranePassive Diffusion(Neutral Species)BrainBrain Parenchyma(ISF)Membrane->BrainTranslocationPgpP-gp Efflux(MDR1)Membrane->PgpSubstrate Binding(Low Probability)Brain->BrainIon Trapping(Cationic Accumulation)Pgp->BloodActive Efflux

Caption: Kinetic model of BBB permeation showing dominant passive diffusion and low-probability efflux pathways.

Experimental Validation Protocols

To validate the theoretical permeability profile, the following hierarchical testing strategy is recommended. These protocols ensure data integrity and distinguish between passive permeability and active transport.[1]

Phase 1: High-Throughput Screening (In Vitro)

Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Objective: Determine passive permeability (

    
    ) without transporter interference.
    
  • Methodology:

    • Donor Plate: Load compound (10 µM) in PBS (pH 7.4).

    • Membrane: Porcine brain lipid extract impregnated on a PVDF filter.[1]

    • Acceptor Plate: PBS (pH 7.4).

    • Incubation: 4 hours at room temperature.

    • Quantification: LC-MS/MS analysis of donor/acceptor wells.

  • Success Criteria:

    
     cm/s indicates high CNS penetration potential.[1]
    
Phase 2: Transporter Liability (Cell-Based)

Assay: Bidirectional Caco-2 or MDCK-MDR1 Permeability[1]

  • Objective: Assess P-gp efflux ratio (ER).

  • Methodology:

    • Culture polarized monolayers of MDCK-MDR1 cells.[1]

    • Measure transport in Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.[1]

    • Calculate Efflux Ratio:

      
      .[1]
      
  • Interpretation:

    • 
      : High permeability, no significant efflux.[1]
      
    • 
      : P-gp substrate (confirm with inhibitor Zosuquidar).[1]
      
Phase 3: In Vivo Confirmation (Gold Standard)

Assay: Microdialysis with Unbound Fraction Correction (

  • Rationale: Total brain concentration is misleading due to tissue binding.[1] We must measure the unbound pharmacologically active fraction.[1]

  • Protocol:

    • Administration: IV bolus of compound (e.g., 1 mg/kg) to Sprague-Dawley rats.[1]

    • Sampling: Simultaneous microdialysis probes in the striatum (brain) and jugular vein (blood).[1]

    • Analysis: Determine unbound concentration in brain (

      
      ) and plasma (
      
      
      ).
    • Calculation:

      
      .[1]
      
  • Target Profile:

    
     close to 1.0 (passive equilibration) or > 1.0 (active uptake/ion trapping).[1]
    

Pharmacological Implications

The unique structure of this compound suggests specific utility in CNS drug development:

  • Metabolic Shielding: The cyclopropyl group acts as a bioisostere for the isopropyl or ethyl groups found in standard amphetamines, potentially blocking

    
    -carbon oxidation and extending half-life (
    
    
    ).[1]
  • Receptor Selectivity: The rigidification of the ethyl linkage (via the cyclopropyl ring) constrains the phenyl ring's rotation relative to the amine.[1] This may enhance selectivity for specific monoamine transporters (DAT/NET) over serotonin transporters (SERT), a desirable trait for psychostimulants with reduced sympathomimetic side effects.[1]

Comparative Analysis
CompoundStructureLogPBBB PermeabilityMetabolic Stability
Phentermine Acyclic1.9HighModerate (N-oxidation)
Tranylcypromine Cyclopropyl-amine1.2HighLow (MAO suicide inhibitor)
Target Compound Cyclopropyl-linker ~2.8 Very High High (Steric protection)

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

  • Pajouhesh, H., & Lenz, G. R. (2005).[1] Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.[1]

  • Wager, T. T., et al. (2010).[1] Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties.[1] ACS Chemical Neuroscience, 1(6), 435–449.[1]

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 1027338-45-9).[1][2][4][5] National Library of Medicine.[1]

  • Hitchcock, S. A., & Pennington, L. D. (2006).[1] Structure−Brain Exposure Relationships.[1] Journal of Medicinal Chemistry, 49(26), 7559–7583.[1]

Methodological & Application

Application Note: Solubilization and Handling of 2-(1-Phenylcyclopropyl)propan-2-amine for Biological Assays

[1][2]

Executive Summary

This guide provides a standardized protocol for the solubilization, storage, and handling of This compound (CAS: 1027338-45-9).[1][2] As a lipophilic amine scaffold structurally related to phenethylamines and tranylcypromine, this compound exhibits specific solubility challenges—particularly in aqueous buffers used for cell viability (MTT) and enzymatic inhibition (MAO/LSD1) assays.[1][2] This document outlines the optimal solvent systems (DMSO/Ethanol) to ensure compound stability and experimental reproducibility while minimizing solvent-induced cytotoxicity.

Chemical Profile & Physicochemical Properties[2][3][4][5]

Understanding the physicochemical nature of this compound is critical for selecting the correct solvent.[1][2] The compound features a rigid cyclopropyl core and a steric-bulky gem-dimethyl amine group, contributing to a higher LogP (lipophilicity) compared to simpler analogs like phentermine.[1][2]

PropertyData / CharacteristicImplication for Assays
CAS Number 1027338-45-9Verification of identity.[1][2]
Molecular Weight ~175.27 g/mol Calculation of Molarity.[1][2]
LogP (Predicted) ~2.1Moderate lipophilicity; low aqueous solubility for the free base.[2]
pKa (Base) ~9.5–10.5 (Estimated)Protonated (charged) at physiological pH (7.4).[1][2]
Physical State Solid (Powder)Requires precise weighing; hygroscopic if salt form.[1][2]
Solubility Class Lipophilic AmineFree Base: Soluble in organic solvents (DMSO, EtOH).[1][2] HCl Salt: Soluble in water/DMSO.[2]

Solvent Selection Guide

The choice of solvent depends on the compound form (Free Base vs. Salt) and the downstream application.[1][2]

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Grade: Cell Culture Grade (≥99.9%, sterile filtered).[1][2]

  • Why: DMSO is the universal solvent for this compound class.[1][2] It disrupts the crystal lattice effectively and is miscible with aqueous buffers.[1][2]

  • Solubility Limit: Typically ≥50 mM (approx.[1][2] 8.7 mg/mL).[2]

  • Assay Compatibility: Most cellular assays tolerate up to 0.5% (v/v) DMSO; enzymatic assays may tolerate up to 5%.[1][2]

Secondary Recommendation: Ethanol (EtOH)

Grade: Absolute Ethanol (200 proof), molecular biology grade.[1][2]

  • Why: Good alternative if DMSO interferes with specific enzyme targets.[2]

  • Limitations: High volatility leads to concentration shifts over time.[2] Toxic to cells at lower concentrations than DMSO (>0.1% can be problematic for sensitive lines).[1][2]

Aqueous Buffers (PBS/Water)[1][2]
  • Free Base: NOT RECOMMENDED. Will likely precipitate or form micelles, leading to erratic IC50 data.[1][2]

  • HCl Salt: Soluble up to ~10–20 mM.[1][2] However, stock solutions in water are less stable long-term due to hydrolysis or oxidation risks compared to anhydrous DMSO.[1][2]

Protocol: Stock Solution Preparation

Materials Required
  • Compound: this compound (verify salt vs. free base).[1][2]

  • Solvent: DMSO (Anhydrous, Cell Culture Grade).[1][2]

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps (to prevent plasticizer leaching).[2]

  • Equipment: Analytical balance, vortex mixer, centrifuge.[1][2][3]

Step-by-Step Procedure (10 mM Stock)
  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution:

    
    
    
    
    (Note: Adjust for salt correction factor if using HCl salt.[1][2] e.g., if MW_salt = 211.7, weigh 2.12 mg).[1][2]
  • Weighing: Weigh ~1.75 mg of the powder into a sterile amber glass vial. Record the exact mass to calculate the precise volume of solvent required.[2]

  • Solubilization: Add the calculated volume of DMSO to the vial.

    • Tip: If the powder sticks to the walls, wash it down with the solvent.[2]

    • Vortex vigorously for 30–60 seconds.[2]

    • Inspect: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[2]

  • Sterilization (Optional but Recommended for Cell Culture): Do not filter small volumes (<1 mL) as loss will be significant. Instead, prepare the stock in a sterile hood using sterile DMSO.[2] If filtration is mandatory, use a 0.22 µm PTFE or Nylon syringe filter (low protein binding) and account for hold-up volume.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Temp: -20°C or -80°C.

    • Stability: Stable for 3–6 months if kept desiccated and dark.[2]

Protocol: Serial Dilution & Assay Application

This workflow ensures the final DMSO concentration remains constant and below toxic thresholds.[2]

Workflow Diagram

DilutionProtocolcluster_0Critical CheckpointStockStock Solution(10 mM in DMSO)InterIntermediate Dilution(100x Working Conc.)Solvent: Media or BufferStock->Inter1:100 Dilution(e.g., 10 µL into 990 µL)FinalFinal Assay Well(1x Conc.)< 0.5% DMSOInter->FinalAdd to Cells(e.g., 10 µL into 90 µL)CheckCheck for Precipitation(Microscopy)Inter->Check

Caption: Serial dilution strategy to minimize DMSO shock to cells. Intermediate dilution ensures rapid dispersion.[2]

Procedure
  • Thaw Stock: Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex briefly.

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 into the assay buffer (e.g., PBS or serum-free media).[1][2]

    • Note: This step is critical.[2] If the compound precipitates here (cloudiness), the concentration is too high for aqueous solubility.[1][2] You may need to keep the intermediate in 10% DMSO/Buffer.[1][2]

  • Final Application (1x):

    • Add the intermediate solution to the cell culture wells.[1][2]

    • Example: Add 10 µL of intermediate to 990 µL of cell culture.[1][2]

    • Final DMSO Concentration: If you started with 100% DMSO stock

      
       1:100 dilution (1% DMSO) 
      
      
      1:10 dilution (0.1% DMSO final).[1][2]

Troubleshooting & Biological Considerations

IssueCauseSolution
Precipitation in Media Compound lipophilicity exceeds solubility limit (LogP ~2.1).[1][2]Reduce working concentration. Use a "step-down" dilution with BSA (Bovine Serum Albumin) carrier protein to solubilize.[2]
Cell Toxicity in Controls DMSO concentration > 0.5% or Ethanol evaporation.[1][2]Include a "Vehicle Control" (DMSO only) in every assay plate.[1][2] Keep final DMSO < 0.1% for sensitive primary cells.[1][2]
Erratic IC50 Curves Non-specific binding to plastics.[1][2]Use low-binding polypropylene plates for intermediate dilutions.[2] Do not store dilute aqueous solutions > 4 hours.
Mechanistic Insight: The "Phentermine" Analog

Since specific experimental solubility data for this compound is scarce, we utilize Phentermine (2-methyl-1-phenylpropan-2-amine) as a structural proxy.[1][2] Phentermine free base is highly lipophilic and requires conversion to a hydrochloride salt for aqueous stability.[1][2] Researchers must assume this compound behaves similarly: hydrophobic free base, hydrophilic salt. [1][2]

References

  • PubChem. (n.d.).[2] this compound (Compound).[1][2][4][5] National Library of Medicine.[2] Retrieved February 27, 2026, from [Link][2]

  • Mao, J., et al. (2013).[2] An overview of phenylcyclopropylamine derivatives: biochemical and biological significance. PubMed.[2] Retrieved from [Link]

Application Note: Preparation of 2-(1-Phenylcyclopropyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Route Selection & Mechanistic Causality

The synthesis of


-dimethyl primary amines (tertiary carbinamines) bearing a cyclopropyl moiety presents a unique challenge in organic synthesis. These sterically hindered, conformationally restricted building blocks are highly prized in medicinal chemistry for enhancing metabolic stability and modulating target affinity.
The Ritter Reaction Pitfall

A traditional approach to tertiary carbinamines involves the Ritter reaction of a tertiary alcohol (e.g., 2-(1-phenylcyclopropyl)propan-2-ol) with a nitrile in strongly acidic media. However, this route is fundamentally flawed for cyclopropyl-containing substrates. The reaction proceeds via a non-classical cyclopropylmethyl carbenium ion, which is highly prone to homoallylic rearrangement and ring-opening side reactions[1]. This leads to complex mixtures and severely compromised yields.

The Lanthanide-Mediated Alkylation Solution

To circumvent carbocation-induced rearrangements, the direct double addition of organometallics to nitriles is the preferred strategy. While standard Grignard reagents typically add only once to nitriles to form a stable metalloimine (yielding a ketone upon hydrolysis), the addition of stoichiometric or catalytic lanthanide salts fundamentally alters the reaction trajectory.

Pioneered by Ciganek using anhydrous organocerium reagents[2], this methodology has been recently modernized. The use of commercially available, highly soluble Lanthanum(III) chloride bis(lithium chloride) complex (


) allows for the efficient double addition of standard Grignard reagents to nitriles[3][4]. The strongly Lewis acidic La(III) activates the nitrile for the first nucleophilic attack and stabilizes the resulting metalloimine. Crucially, it suppresses the 

-deprotonation (enolization) of the imine, forcing the second equivalent of the Grignard reagent to attack the

bond, cleanly yielding the metalated tertiary amine[4].

Mechanism N Nitrile Substrate (R-CN) Act [R-CN···La] Complex (Activated Electrophile) N->Act La LaCl3·2LiCl (Lewis Acid) La->Act Imine Metalloimine R-C(Me)=N-La/Mg Act->Imine MeMgCl (1st eq) Fast Addition Dianion Metalated Amine R-C(Me)2-N(M)2 Imine->Dianion MeMgCl (2nd eq) Suppressed Enolization Product Tertiary Carbinamine (Free Base) Dianion->Product Aqueous NH4Cl Hydrolysis

Mechanistic pathway of the Lanthanum-mediated double Grignard addition to nitriles.

Quantitative Data & Optimization Summary

The table below summarizes the causality behind the reagent selection for the gem-dimethylation of 1-phenylcyclopropanecarbonitrile.

EntryMetal AdditiveGrignard/Alkyl ReagentTemp (°C)Yield (%)Mechanistic Observation & Causality
1NoneMeMgBr (2.5 eq)25< 10Metalloimine resists 2nd addition; yields ketone upon quench.
2

(1.0 eq)
MeLi (2.5 eq)-78 to 2565Effective, but highly sensitive to

hydration state[2].
3

(0.3 eq)
MeMgCl (2.5 eq) 0 to 25 88 Clean conversion; La(III) effectively activates the imine[4].
4

(1.0 eq)
MeMgBr (2.5 eq)25TraceFails for gem-dimethylation; Kulinkovich-type pathways dominate.

Experimental Design & Workflow

Workflow A Phenylacetonitrile (Starting Material) B 1-Phenylcyclopropane- carbonitrile A->B 1,2-Dibromoethane NaOH, TEBAC PTC Alkylation C 2-(1-Phenylcyclopropyl) propan-2-amine B->C 1. LaCl3·2LiCl (cat.) 2. MeMgCl (2.5 eq) 3. NH4Cl quench D Target API Salt (HCl Salt) C->D HCl in Dioxane Precipitation

Synthetic workflow for 2-(1-Phenylcyclopropyl)propan-2-amine hydrochloride.

Step-by-Step Protocols (Self-Validating System)

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile via Phase-Transfer Catalysis

Causality: Phase-transfer catalysis (PTC) allows for the double alkylation of the acidic benzylic position without the need for pyrophoric bases like NaH or BuLi.

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Reagents: Add phenylacetonitrile (117.1 g, 1.0 mol), 1,2-dibromoethane (281.8 g, 1.5 mol), and triethylbenzylammonium chloride (TEBAC, 11.4 g, 0.05 mol).

  • Reaction: Vigorously stir the biphasic mixture and add 50% aqueous NaOH (300 mL) dropwise over 1 hour. Maintain the internal temperature between 35–40 °C using an external ice bath (the reaction is highly exothermic).

  • Maturation: Stir vigorously for an additional 4 hours at room temperature.

  • Workup: Dilute the mixture with

    
     (500 mL) and extract with Toluene (
    
    
    
    mL). Wash the combined organics with 1M HCl (200 mL) to remove amines, followed by brine (200 mL). Dry over anhydrous
    
    
    and concentrate under reduced pressure.
  • Validation Check: Run GC-MS. The starting material (

    
     117) must be completely consumed, replaced by the product peak (
    
    
    
    143). Purify via vacuum distillation if purity is < 95%.
Step 2: Lanthanum-Mediated Double Addition of MeMgCl

Causality:


 breaks the polymeric aggregates of the Grignard reagent, enhancing its nucleophilicity while simultaneously acting as a Lewis acid to activate the nitrile[4].
  • Setup: Flame-dry a 500 mL Schlenk flask and purge with Argon.

  • Activation: Dissolve 1-phenylcyclopropanecarbonitrile (14.3 g, 100 mmol) in anhydrous THF (100 mL). Add

    
     (0.6 M in THF, 50 mL, 30 mmol, 0.3 eq). Stir at 25 °C for 1 hour to allow the Lewis acid-base complex to form.
    
  • Addition: Cool the reaction mixture to 0 °C. Dropwise add Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 83.3 mL, 250 mmol, 2.5 eq) over 45 minutes via a syringe pump.

  • Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to 25 °C. Stir for 16 hours.

  • Validation Check (In-Process): Quench a 0.1 mL aliquot in 1 mL sat.

    
     and extract with EtOAc. Analyze via LC-MS. The intermediate metalloimine hydrolyzes to the ketone (
    
    
    
    160). Complete conversion is indicated by the exclusive presence of the tertiary amine (
    
    
    175).
  • Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous

    
     (100 mL). Add 10% aqueous NaOH (50 mL) to dissolve the precipitated magnesium/lanthanum salts. Extract with Methyl tert-butyl ether (MTBE, 
    
    
    
    mL). Wash with brine, dry over
    
    
    , and concentrate to yield the crude free base as a pale yellow oil.
Step 3: Hydrochloride Salt Formation and Isolation

Causality: The free base is an oil and susceptible to oxidation/degradation. Conversion to the HCl salt provides a highly stable, crystalline solid suitable for long-term storage and biological testing.

  • Dissolution: Dissolve the crude this compound free base in dry MTBE (150 mL).

  • Precipitation: Cool the solution to 5 °C under vigorous stirring. Dropwise add 4.0 M HCl in Dioxane (30 mL, 120 mmol, 1.2 eq). A dense white precipitate will form immediately.

  • Isolation: Stir the suspension for 1 hour at 5 °C to ensure complete crystallization. Filter the solid through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with ice-cold MTBE (

    
     mL) to remove any unreacted ketone or non-polar impurities. Dry the solid under high vacuum at 40 °C for 12 hours.
    
  • Final Validation: Confirm structure and purity via

    
     NMR (DMSO-
    
    
    
    ). The gem-dimethyl protons must appear as a sharp 6H singlet at
    
    
    1.25 ppm, and the cyclopropyl protons as distinct multiplets upfield.

References

  • Intramolecular cyclopropylmethylation via non-classical carbocation ResearchGate URL
  • Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines | The Journal of Organic Chemistry ACS Publications URL
  • Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles ChemRxiv URL

Sources

Technical Guide: Storage, Stability, and Handling of 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the storage, stability, and handling protocols for 2-(1-Phenylcyclopropyl)propan-2-amine (CAS: 1027338-45-9). This document is designed for medicinal chemists and pharmaceutical scientists requiring high-integrity maintenance of this specific structural motif.

Executive Technical Summary

This compound is a sterically hindered primary amine featuring a cyclopropyl-phenyl scaffold. Its structural rigidity and steric bulk (adjacent quaternary centers) impart unique pharmacological properties but present distinct stability challenges compared to linear alkylamines.

The compound is typically supplied as a Free Base (MW: 175.27 g/mol ), which is inherently thermodynamically unstable in aerobic, ambient conditions due to rapid carbamoylation (reaction with atmospheric CO₂) and oxidative degradation.

Core Physical Properties & Implications
PropertyValue/DescriptionStorage Implication
Molecular Weight 175.27 g/mol (Free Base)--
Physical State Viscous Oil or Low-Melting SolidHigh surface area in liquid state accelerates gas absorption.
Basicity (pKa) Est.[1] 10.0–10.5 (Amine)Highly susceptible to protonation and reaction with acidic vapors/CO₂.
Reactive Moieties Primary Amine (-NH₂), Cyclopropane RingAmine: Hygroscopic, CO₂ sensitive. Ring: Acid-sensitive (potential for ring-opening under strong acidic catalysis).

Storage Conditions & Shelf-Life Matrix

To maintain purity >98% and prevent the formation of "white crust" (carbamate salts), adherence to the following matrix is mandatory.

Recommended Storage Protocols
  • Primary Container: Amber borosilicate glass vial with a Teflon-lined (PTFE) screw cap.

  • Atmosphere: Strictly Inert. Headspace must be purged with dry Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.

  • Temperature:

    • Short-term (<1 month): 2–8°C.

    • Long-term (>1 month): -20°C.

  • Desiccation: Store secondary containment over activated molecular sieves or Drierite to prevent moisture ingress.

Shelf-Life Estimates
FormConditionEstimated Shelf-LifeDegradation Risk
Free Base (Neat) -20°C, Argon, Dark12–18 MonthsSlow N-oxidation; minimal carbamate formation.
Free Base (Neat) 4°C, Air Headspace2–4 WeeksCritical Failure: Rapid formation of solid carbamates (cloudiness/crusting).
Solution (DMSO/MeOH) -20°C, Argon3–6 MonthsSolvent-dependent. DMSO may induce oxidation over time.
HCl Salt (If converted) Ambient, Desiccated>3 YearsHighly stable crystalline lattice.

Technical Insight: The free base is a "CO₂ sponge." If you observe a white solid forming on the rim of the vial or floating in the oil, the compound has reacted with atmospheric CO₂ to form the carbamate salt. This is reversible (see Rescue Protocol), but indicates a breach in storage integrity.

Degradation Mechanisms & Signaling Pathways

The following diagram illustrates the logical flow of degradation risks and the decision-making process for handling this compound.

G Compound 2-(1-Phenylcyclopropyl) propan-2-amine (Free Base) Air Exposure to Air (CO₂ + O₂) Compound->Air Improper Seal Acid Strong Acid (pH < 1) Compound->Acid Improper Handling Carbamate Carbamate Formation (Reversible Solid) Air->Carbamate + CO₂ (Fast) Oxidation N-Oxidation (Irreversible Impurity) Air->Oxidation + O₂ (Slow) Moisture Moisture (H₂O) RingOpen Cyclopropane Ring Opening (Structural Destruction) Acid->RingOpen Activation Rescue Protocol: Acid/Base Extraction (Restores Purity) Carbamate->Rescue Base Treatment Discard Discard Material Oxidation->Discard Permanent RingOpen->Discard

Figure 1: Stability logic flow indicating primary degradation pathways (Carbamoylation vs. Oxidation) and remediation strategies.

Experimental Protocols

Protocol A: "Golden Hour" Receipt & Aliquoting

Objective: To maximize shelf-life immediately upon receipt from the supplier.

  • Equilibration: Allow the sealed shipping container to reach room temperature before opening. Opening a cold vial induces immediate water condensation.

  • Environment: Transfer the vial into a glove box or a fume hood equipped with an inert gas manifold (Schlenk line).

  • Aliquoting:

    • Do not store the bulk material in a single vial if you plan multiple uses.

    • Divide the oil into single-use aliquots (e.g., 50 mg or 100 mg) in small amber vials.

  • Inerting: Flush each vial with a gentle stream of Argon for 15–30 seconds. Cap immediately with a PTFE-lined cap.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange during freezer storage.

Protocol B: Quality Verification (Self-Validating System)

Objective: Confirm compound integrity before use in critical assays.

Method: ¹H-NMR (Chloroform-d)

  • Target Signal: Look for the sharp singlet of the gem-dimethyl group (approx. 1.0–1.2 ppm) and the cyclopropyl protons (0.7–1.0 ppm).

  • Validation Check (Carbamate): If the sample is degraded by CO₂, you will see broadening of the amine signal or new peaks shift downfield due to protonation/salt formation.

  • Validation Check (Ring Integrity): Ensure the integration of the aromatic protons (5H) matches the cyclopropyl protons (4H). Loss of cyclopropyl integration suggests ring opening/isomerization.

Protocol C: Rescue of Carbonated Material

Objective: Recover the free base if "white crust" (carbamate salt) has formed.

  • Dissolution: Dissolve the crusted material in Dichloromethane (DCM).

  • Basification: Add an equal volume of 1M NaOH or saturated NaHCO₃. Shake vigorously.

    • Mechanism:[1][2] The base deprotonates the carbamic acid species, releasing CO₂ and regenerating the free amine.

  • Extraction: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents.

  • Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C.

  • Result: The clear oil obtained is the regenerated free base.

References & Sourcing

  • Sigma-Aldrich (MilliporeSigma). Product Specification: this compound (CAS 1027338-45-9).[2] Accessed via Vertex AI Search.

  • CymitQuimica. Cyclopropylamine General Stability Data. (Provides foundational data on cyclopropylamine ring stability and handling).

  • Royal Society of Chemistry. Conformational preferences and basicities of cyclopropyl amines. Organic & Biomolecular Chemistry.[3][4][5] (Mechanistic insight into the basicity and electronic structure of cyclopropylamines).

  • Ataman Chemicals. Safety Data Sheet (SDS): Cyclopropylamine Derivatives. (General handling for volatile/reactive amines).

Sources

In vitro monoamine transporter assay methods for 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Monoamine Transporter Profiling for 2-(1-Phenylcyclopropyl)propan-2-amine

Executive Summary & Compound Profile

This compound represents a distinct class of conformationally restricted phenethylamines. Structurally, it features a cyclopropane ring fused to the ethyl backbone and an


-disubstituted amine (resembling a rigidified phentermine).

Pharmacological Context: Due to the steric bulk at the


-carbon and the rigid cyclopropyl moiety, this compound is predicted to exhibit:
  • High Metabolic Stability: Resistance to Monoamine Oxidase (MAO) deamination.

  • Transporter Interaction: High affinity for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

  • Lipophilicity: Significant blood-brain barrier permeability, necessitating specific handling protocols to prevent non-specific binding (NSB) in in vitro assays.

This guide details the protocols to characterize this compound’s mode of action—specifically distinguishing between transporter inhibition (blocker, e.g., Cocaine) and substrate-mediated release (releaser, e.g., Amphetamine).

Experimental Strategy & Logic

To fully characterize this compound, a single assay is insufficient. We employ a tiered approach:

  • Tier 1: Uptake Inhibition Assay (HEK293 cells): Determines the potency (

    
    ) of the compound in preventing the uptake of radiolabeled monoamines.
    
  • Tier 2: Efflux/Release Assay (Synaptosomes): Differentiates whether the compound merely blocks the transporter or reverses it to release neurotransmitters.

  • Tier 3: Transmembrane Potential Check: Ensures the observed effects are transporter-specific and not due to cell lysis or membrane depolarization.

Decision Matrix: Mechanism of Action

MOA_Logic Start Compound Screening Uptake Uptake Inhibition Assay (HEK-DAT/NET/SERT) Start->Uptake Result_No No Inhibition Uptake->Result_No Inactive Result_Yes Inhibition Observed (Low IC50) Uptake->Result_Yes Release_Assay Efflux/Release Assay (Pre-loaded Synaptosomes) Result_Yes->Release_Assay Blocker Pure Uptake Inhibitor (Cocaine-like) Release_Assay->Blocker No Efflux Releaser Substrate Releaser (Amphetamine-like) Release_Assay->Releaser Dose-Dependent Efflux False_Pos False Positive (Membrane Lysis) Release_Assay->False_Pos LDH Leakage High

Figure 1: Logical workflow for classifying the compound's interaction with monoamine transporters.

Protocol A: Radioligand Uptake Inhibition Assay

Objective: Determine the concentration required to inhibit 50% of monoamine uptake (


).
System:  Stable HEK293 cell lines expressing human DAT, NET, or SERT.
Materials
  • Cells: HEK293-hDAT, HEK293-hNET, HEK293-hSERT (stable transfection).[1]

  • Radioligands:

    • 
      Dopamine (DA) for DAT.
      
    • 
      Norepinephrine (NE) for NET.
      
    • 
      Serotonin (5-HT) for SERT.[2]
      
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA (Critical for lipophilic amines like this compound to prevent plastic binding).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells in 96-well Poly-D-Lysine coated plates (

      
       cells/well) 24 hours prior to assay.
      
    • Expert Note: Do not use standard tissue culture plates; the compound's lipophilicity requires coated plates to ensure cell adherence during wash steps.

  • Compound Dilution:

    • Dissolve this compound hydrochloride in 100% DMSO to make a 10 mM stock.

    • Perform serial dilutions in KRH buffer. Final DMSO concentration must be

      
      .
      
  • Pre-Incubation:

    • Remove culture medium and wash cells

      
       with warm KRH buffer.
      
    • Add

      
       of diluted test compound.[2]
      
    • Incubate for 10 minutes at

      
      .
      
    • Why? Short pre-incubation allows the drug to bind the transporter before the substrate competes.

  • Uptake Initiation:

    • Add

      
       of 
      
      
      
      -Substrate (Final concentration:
      
      
      ).
    • Incubate for 5-8 minutes at room temperature.

    • Control: Use Paroxetine (

      
      ) or Cocaine (
      
      
      
      ) to define non-specific uptake.
  • Termination & Counting:

    • Rapidly aspirate buffer and wash

      
       with ice-cold KRH buffer.
      
    • Lyse cells with

      
       SDS or Scintillation Cocktail.
      
    • Measure CPM (Counts Per Minute) via Liquid Scintillation Counter.

Data Analysis

Calculate specific uptake:



Fit data to a non-linear regression (Sigmoidal Dose-Response) to derive 

.

Protocol B: Transporter-Mediated Release Assay

Objective: Determine if this compound acts as a substrate (releaser). This is critical as rigid phenethylamines are often potent releasers. System: Rat Brain Synaptosomes (P2 Fraction).

Synaptosome Preparation (Brief)
  • Homogenize rat striatum (for DAT) or cortex (for NET/SERT) in 0.32M Sucrose.

  • Centrifuge at

    
     (10 min); keep supernatant.
    
  • Centrifuge supernatant at

    
     (20 min).
    
  • Resuspend pellet (P2) in KRH buffer containing MAO inhibitors (Pargyline

    
    ).
    
Release Assay Workflow

Release_Protocol Load 1. Pre-load Synaptosomes with [3H]-Transmitter (20 min, 37°C) Wash 2. Wash & Resuspend to remove extracellular radioactivity Load->Wash Treat 3. Add Test Compound (2-(1-Phenylcyclopropyl)...) (Incubate 5-15 min) Wash->Treat Separate 4. Rapid Filtration (Separate Filtrate vs. Filter) Treat->Separate Count 5. Measure Release (% of Total Radioactivity) Separate->Count

Figure 2: Experimental workflow for measuring neurotransmitter release.

Step-by-Step Methodology
  • Pre-Loading:

    • Incubate synaptosomes with

      
       (a stable DAT/NET substrate) or 
      
      
      
      (for SERT) for 20 minutes.
    • Note: Use

      
       instead of Dopamine for DAT/NET assays because it is not metabolized, reducing background noise.
      
  • Wash:

    • Centrifuge and resuspend synaptosomes to remove free radioligand.

  • Release Phase:

    • Aliquot pre-loaded synaptosomes into tubes.

    • Add this compound at varying concentrations (

      
      ).
      
    • Crucial Control: Calcium-free buffer. If release is

      
      -dependent, it implies exocytosis (depolarization). If release persists in 
      
      
      
      -free buffer, it implies transporter reversal (drug is a substrate).
  • Termination:

    • Stop reaction after 5 minutes by rapid filtration through GF/B filters.

    • Count radioactivity in the filtrate (released neurotransmitter) vs. the filter (retained).

Troubleshooting & Optimization

Handling Lipophilicity

The phenyl-cyclopropyl moiety makes this compound highly lipophilic (


).
  • Issue: Compound sticks to plastic tips and plates, lowering effective concentration.

  • Solution:

    • Use Low-Retention pipette tips.

    • Include 0.1% BSA (Bovine Serum Albumin) in all assay buffers. BSA acts as a carrier protein, keeping the drug in solution without interfering with the transporter.

    • Perform dilutions in glass vials if possible.

Differentiating Cytotoxicity

High concentrations of amphiphilic amines can disrupt cell membranes, causing "leakage" that mimics release.

  • Validation: Co-incubate with a Lactate Dehydrogenase (LDH) assay.

  • Criteria: If

    
     release occurs without LDH release, it is specific transporter-mediated efflux.
    

Summary of Expected Results

AssayParameterExpected Outcome (If Releaser)Expected Outcome (If Blocker)
Uptake Inhibition

Potent Inhibition (

)
Potent Inhibition (

)
Release Assay

Dose-dependent effluxNo efflux (Baseline)
Ca-Dependency RatioRelease persists in Ca-free bufferN/A
Max Effect


of Total Load

of Total Load

References

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link

  • Eshleman, A. J., et al. (2013). Substituted methcathinones: In vitro effects on monoamine transporters. Biochemical Pharmacology. Link

  • Saunders, C., et al. (2000). Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and Ca2+-dependent mechanism. PNAS. Link

  • Sigma-Aldrich. Product Specification: this compound.[3]Link

Sources

Application Note: Dosing & Characterization of 2-(1-Phenylcyclopropyl)propan-2-amine in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the pharmacological characterization of 2-(1-Phenylcyclopropyl)propan-2-amine (CAS: 1027338-45-9), a conformationally restricted phenethylamine analogue.

Given the structural homology to arylcyclopropylamines (e.g., tranylcypromine) and phentermine-like monoamine modulators, this guide treats the compound as a Novel Chemical Entity (NCE) with high potency potential. The protocols prioritize safety, dose-ranging accuracy, and mechanistic validation.

Executive Summary & Compound Profile

This compound is a structural hybrid of a rigid cyclopropylamine core and an isopropylamine side chain. Its scaffold suggests dual potential as a monoamine transporter modulator (releasing agent/reuptake inhibitor) and a mechanism-based enzyme inhibitor (e.g., MAO-A/B or LSD1), similar to tranylcypromine (2-PCPA).

Researchers must approach this compound with the hypothesis that the cyclopropyl ring confers conformational rigidity, potentially enhancing binding affinity or altering metabolic stability compared to flexible analogs like phentermine.

Key Pharmacophore Insights
  • Cyclopropyl Core: Often associated with irreversible inhibition of flavin-dependent enzymes (MAO, LSD1) via ring-opening radical mechanisms.

  • Isopropylamine Group: Steric bulk at the

    
    -carbon (relative to the amine) typically reduces degradation by deamination and increases blood-brain barrier (BBB) penetrability.
    

Formulation & Stability Protocol

Challenge: Arylcyclopropylamines are often lipophilic bases. Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity (i.p.) or variable absorption (p.o.).

Recommended Vehicle Systems
MethodVehicle CompositionNotes
Standard (Preferred) Saline (0.9%) + 5% DMSO Suitable for HCl salts. Sonicate at 37°C if needed.
Lipophilic Rescue 10% HP-

-CD
in Saline
Use if compound is free base or highly insoluble.
Suspension 0.5% Methylcellulose Only for oral gavage (p.o.) studies.

pH Adjustment: Ensure final solution pH is 6.5–7.4 .

  • Caution: Acidic solutions (pH < 5) can cause peritoneal irritation, confounding behavioral data (e.g., writhing).

Dosing Guidelines & Experimental Design

Dose-Finding Strategy (The "Up-and-Down" Method)

Because specific ED50 data is sparse for this specific analogue, you must establish a No-Observed-Adverse-Effect Level (NOAEL) and an active window.

Starting Dose: 1.0 mg/kg (i.p.)

  • Rationale: Tranylcypromine and amphetamine analogs show threshold CNS activity in the 0.5–2.0 mg/kg range.

Dose Escalation Schedule:

  • Low Dose (Exploratory): 1.0 mg/kg

  • Intermediate Dose (Active): 3.0 – 5.0 mg/kg

  • High Dose (Ceiling/Toxic): 10.0 – 20.0 mg/kg

Warning: Do not exceed 30 mg/kg in initial screens due to seizure risk associated with high-dose monoaminergic stimulation.

Dosing Decision Tree (Graphviz)

DosingProtocol Start Compound: this compound Formulation Formulate: 5% DMSO/Saline Target Conc: 1 mg/mL Start->Formulation Pilot Pilot Study (n=3 rats) Dose: 1.0 mg/kg i.p. Formulation->Pilot Obs Observation (0-60 min) Irwin Screen / FOB Pilot->Obs Check1 Signs of Toxicity? (Seizures, Ataxia) Obs->Check1 Reduce Reduce Dose to 0.3 mg/kg Check1->Reduce Yes Escalate Escalate to 3.0 mg/kg Check1->Escalate No (Inactive) Behavior Behavioral Assays (LMA, FST, PPI) Check1->Behavior Active Signs Escalate->Behavior PK PK Sampling (T_max approx 30 min) Behavior->PK

Figure 1: Decision tree for establishing the therapeutic window of novel arylcyclopropylamines.

Experimental Protocols

Functional Observational Battery (FOB)

Objective: Rapidly identify CNS stimulant vs. depressant profile. Timepoints: 15, 30, 60, 120 min post-injection.

ParameterStimulant Sign (Amphetamine-like)Depressant Sign (Sedative)Serotonergic Sign (5-HT)
Locomotion Hyperactivity, RearingImmobility, Ptosis"Wet Dog Shakes"
Stereotypy Sniffing, Head-weavingNoneHead Twitch Response
Autonomic Piloerection, HyperthermiaHypothermiaSalivation, Tremor
Locomotor Activity (Open Field Test)

Protocol:

  • Acclimation: Place rodent in the testing chamber for 30 min (drug-free) to habituate.

  • Injection: Administer Vehicle or Compound (1, 3, 10 mg/kg i.p.).

  • Recording: Immediately place back in chamber. Record distance traveled (cm) in 5-min bins for 90 min.

  • Analysis: Look for biphasic effects (initial suppression followed by hyperactivity) which are common with complex monoamine modulators.

Mechanism of Action Validation

To confirm the pharmacological target, use specific antagonists 30 min prior to dosing the test compound.

  • Dopamine (D1/D2): Pre-treat with Haloperidol (0.1 mg/kg) .

    • Expected Result: Blocks locomotor hyperactivity.

  • Serotonin (5-HT2A): Pre-treat with Ketanserin (1.0 mg/kg) .

    • Expected Result: Blocks head twitches or hallucinogenic-like behaviors.

  • Synthesis Inhibition: Pre-treat with

    
    -Methyl-p-tyrosine (AMPT) .
    
    • Expected Result: Attenuates effects if the compound acts as a releaser rather than a reuptake inhibitor.

Mechanistic Pathway & Signaling

The compound likely interacts with the Trace Amine-Associated Receptor 1 (TAAR1) or monoamine transporters (DAT/NET/SERT). The cyclopropyl ring may also facilitate MAO inhibition .

Mechanism cluster_Synapse Presynaptic Terminal Compound 2-(1-Phenylcyclopropyl) propan-2-amine VMAT2 VMAT2 (Vesicle) Compound->VMAT2 Displaces DA MAO MAO Enzyme (Mitochondria) Compound->MAO Inhibits? DAT DAT/NET (Transporter) Compound->DAT Inhibits/Reverses DA Cytosolic Dopamine VMAT2->DA Release SynapseDA Synaptic Dopamine DAT->SynapseDA Efflux

Figure 2: Hypothesized mechanism of action involving transporter reversal and enzyme inhibition.

Safety & Toxicology Notes

  • Hypertensive Crisis: If the compound inhibits MAO, co-administration with tyramine-rich food or other sympathomimetics can be fatal. Maintain animals on standard chow.

  • Hyperthermia: Monitor rectal temperature. Phenethylamine derivatives can induce rapid hyperthermia (serotonin syndrome risk).

  • Handling: This is a research chemical. Use Biosafety Level 2 precautions. Wear nitrile gloves, lab coat, and use a fume hood for weighing.

References

  • Mao, J. et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors.[1] Organic & Biomolecular Chemistry.[1] Link

  • Burger, A. et al. (1962). 2-Phenylcyclopropylamine derivatives: Synthesis and pharmacological properties. Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[2] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • PubChem Compound Summary. (2023). 1-Phenylcyclopropylamine (Structural Core). National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Product Specification: this compound.[3]Link

Sources

Reagents required for the cyclopropanation of phenyl-2-propanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Cyclopropanation of Phenyl-2-Propanone Derivatives

Part 1: Strategic Overview & Safety Directives

Executive Summary

The cyclopropanation of phenyl-2-propanone (P2P) derivatives represents a critical transformation in medicinal chemistry, primarily used to generate conformationally restricted analogs of flexible neurotransmitters and to block metabolic degradation at the


-carbon. Unlike simple alkenes, the carbonyl group of P2P requires "activation" via enolization prior to cyclopropanation.

This guide details the Furukawa-modified Simmons-Smith protocol, which converts the ketone into a cyclopropyl silyl ether . This intermediate provides a versatile handle for synthesizing


-methyl-cyclopropylamines or ring-expanded homologs found in novel antidepressant and antiviral pharmacophores.
Regulatory & Safety Compliance (Critical)
  • Controlled Substance Warning: Phenyl-2-propanone (P2P) is a Schedule II controlled substance (US/International) due to its role as a primary precursor for amphetamine-type stimulants.

  • Legitimate Use: This protocol is intended strictly for authorized pharmaceutical research (e.g., scaffold diversification for structure-activity relationship (SAR) studies).

  • Operational Safety: The reagents described (Diethylzinc, Diiodomethane) are pyrophoric and toxic. All manipulations must occur under an inert atmosphere (Argon/Nitrogen) in a functional fume hood.

Part 2: Reagent Architecture & Selection Logic

The direct cyclopropanation of a saturated ketone is chemically forbidden. The strategy relies on converting the ketone to an electron-rich Silyl Enol Ether , which serves as the substrate for the electrophilic Zinc Carbenoid.

Table 1: Essential Reagents & Solvents
Reagent ClassSpecific ChemicalFunctionSelection Logic (Causality)
Activation Agent TMSCl (Trimethylsilyl chloride)Enol trappingTraps the thermodynamic or kinetic enolate as a stable silyl enol ether, creating the necessary C=C double bond.
Base Triethylamine (

)
or LDA
Deprotonation

(thermodynamic control) favors the more substituted enol; LDA (kinetic control) favors the less substituted. For P2P,

is standard.
Carbenoid Source Diiodomethane (

)
Methylene donorThe iodine atoms provide the necessary leaving group ability for the Zinc insertion.
Promoter Diethylzinc (

)
Carbenoid formationFurukawa Modification: Replaces the erratic Zn-Cu couple.[1]

is homogenous, reproducible, and highly reactive even with sterically hindered enol ethers.
Solvent Dichloromethane (DCM) Reaction MediumNon-coordinating solvent is crucial. Ethers (THF) coordinate to Zn, retarding the carbenoid reactivity.
Quench Saturated

HydrolysisSafely destroys excess organozinc species and hydrolyzes silyl ethers if the free alcohol is desired.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the conversion of the ketone to the cyclopropyl derivative.

G P2P Phenyl-2-Propanone (Ketone) Enol Silyl Enol Ether (Activated Alkene) P2P->Enol Cyclo Cyclopropyl Silyl Ether (Target Scaffold) Enol->Cyclo Reagent1 TMSCl, Et3N DMF, 80°C Reagent2 Et2Zn, CH2I2 DCM, 0°C

Figure 1: Step-wise activation and cyclopropanation workflow.

Protocol A: Synthesis of the Silyl Enol Ether

Objective: Convert P2P into 2-((trimethylsilyl)oxy)-1-phenylprop-1-ene.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Reagent Mixing: Add Phenyl-2-propanone (1.0 equiv) and DMF (Dimethylformamide, anhydrous, 5 mL/mmol).

  • Base Addition: Add Triethylamine (

    
    , 2.5 equiv) followed by TMSCl  (2.0 equiv) via syringe.
    
    • Note: The reaction is exothermic. Add TMSCl slowly.

  • Reflux: Heat the mixture to 80°C for 4–12 hours . Monitor by TLC (the ketone spot will disappear; a less polar enol ether spot will appear).

  • Workup: Cool to room temperature. Dilute with Pentane (non-polar solvent helps precipitate salts). Wash with cold saturated

    
     (rapidly, to avoid hydrolysis) and cold brine.
    
  • Purification: Dry over

    
    , concentrate, and distill under reduced pressure.
    
    • Critical: Enol silyl ethers are moisture sensitive. Store under Argon.

Protocol B: Furukawa-Simmons-Smith Cyclopropanation

Objective: Stereospecific addition of methylene across the enol double bond.

  • Safety Prep: Diethylzinc (

    
    ) is pyrophoric.  Use a long-needle syringe and ensure the reaction vessel is strictly oxygen-free.
    
  • Solvent Charge: In a flame-dried RBF under Argon, dissolve the Silyl Enol Ether (from Protocol A, 1.0 equiv) in anhydrous DCM (10 mL/mmol). Cool to 0°C .

  • Carbenoid Generation:

    • Add Diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise.

    • Immediately add Diiodomethane (

      
      , 2.0 equiv) dropwise.
      
    • Mechanism:[1][2][3][4][5][6][7][8] This generates the reactive species

      
       (ethyl(iodomethyl)zinc) in situ.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

    • Observation: A white precipitate (

      
      ) often forms.
      
  • Quench (Careful): Cool back to 0°C. Slowly add saturated

    
     . Vigorous gas evolution (ethane) will occur.
    
  • Extraction: Extract with

    
     or DCM. Wash with 
    
    
    
    (to remove iodine color) and brine.
  • Isolation: The product is the Cyclopropyl Silyl Ether .

Part 4: Mechanistic Insight & Troubleshooting

Mechanism of Zinc Carbenoid Insertion

The Furukawa reagent acts via a concerted, butterfly-type transition state. Unlike free carbenes, the zinc carbenoid is electrophilic and sterically demanding, which ensures high stereocontrol (syn-addition).

Mechanism Step1 Reagent Formation Et2Zn + CH2I2 -> EtZnCH2I + EtI Step2 Coordination Zinc coordinates to Enol Oxygen Step1->Step2 Step3 Insertion (Butterfly TS) Concerted Methylene Transfer Step2->Step3 Result Cyclopropyl Product + ZnI2 Step3->Result

Figure 2: Mechanistic pathway of the Furukawa modification.

Troubleshooting Guide
  • Low Yield: Often caused by moisture in the DCM. The zinc carbenoid hydrolyzes instantly with water. Solution: Distill DCM over

    
    .
    
  • Stalled Reaction: The oxygen of the silyl enol ether coordinates to Zinc, directing the delivery. If the reaction is slow, increase

    
     to 3.0 equiv to overcome sequestration by the oxygen.
    
  • No Reaction: Ensure

    
     is not degraded (it should be clear/straw-colored, not dark red). Copper wire can be stored in the 
    
    
    
    bottle to stabilize it.

References

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[9][10][11] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron Letters.

  • Ryu, I., et al. (1993). Simmons-Smith cyclopropanation of silyl enol ethers.[12][13] A new route to cyclopropanol derivatives. Journal of Organic Chemistry.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.

  • Lebel, H., et al. (2003). Structure and Reactivity of "Zinc Carbenoids" in Cyclopropanation. Chemical Reviews.

Sources

Application Note: HPLC Method Development for 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Assessment[1][2][3][4][5][6]

This guide details the protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(1-Phenylcyclopropyl)propan-2-amine , a sterically hindered primary amine often encountered as a pharmaceutical intermediate or structural analog in CNS-active drug development.

Physicochemical Profile[4][5][6][7][8]
  • Chemical Structure: A primary amine attached to a quaternary carbon (propan-2-yl), which is substituted with a 1-phenylcyclopropyl group.

  • Basicity (pKa): Estimated ~10.2–10.5. The amine is strongly basic. At neutral or low pH (pH < 8), it exists almost exclusively as the protonated cation (

    
    ).
    
  • Hydrophobicity (LogP): Estimated ~2.8–3.2. The phenyl and cyclopropyl moieties contribute significant hydrophobicity, while the amine provides polarity only when ionized.

  • Chromophores: The phenyl ring provides UV absorption, with maxima typically near 210 nm (E2 band) and weaker absorption at 254 nm (B band).

The Analytical Challenge
  • Peak Tailing: As a strong base, the protonated amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.

  • Steric Hindrance: The quaternary carbon attachment makes pre-column derivatization (e.g., with OPA) slow and potentially incomplete; direct UV detection is preferred.

  • Retention Shift: Retention is highly sensitive to mobile phase pH due to the ionization equilibrium.

Method Development Strategy

To overcome amine-silanol interactions, this protocol utilizes a High-pH Reversed-Phase strategy. By operating at pH 10.0 (near the pKa), a significant fraction of the amine exists as the free base, reducing silanol interaction and increasing hydrophobic retention on the C18 stationary phase.

Decision Logic (DOT Visualization)

MethodLogic Start Start: Analyte Assessment Check_pKa Is pKa > 9.0? Start->Check_pKa Silanol_Risk High Risk of Silanol Interaction (Peak Tailing) Check_pKa->Silanol_Risk Yes Strategy_Select Select Mobile Phase Strategy Silanol_Risk->Strategy_Select High_pH High pH (pH 10) Ammonium Bicarbonate Strategy_Select->High_pH Recommended (Better Shape) Low_pH Low pH (pH 2.5) TFA / Formic Acid Strategy_Select->Low_pH Alternative (MS Compatible) Column_Select Select Hybrid/Polymeric C18 (pH 1-12 Stable) High_pH->Column_Select Optimization Optimize Gradient & Temp Column_Select->Optimization Final_Method Final Protocol Optimization->Final_Method

Figure 1: Decision tree for selecting the High-pH strategy to mitigate amine tailing.

Detailed Experimental Protocol

Equipment & Reagents[5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .

    • Why: These columns utilize hybrid silica (BEH) technology stable up to pH 12, essential for the high-pH mobile phase.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Bicarbonate (

      
      ), volatile buffer suitable for potential LC-MS transfer.
      
    • Ammonium Hydroxide (

      
      ) for pH adjustment.
      
    • Milli-Q Water (18.2 MΩ).

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Suppresses ionization of the amine (pKa ~10.5), improving peak symmetry.
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic phenyl/cyclopropyl groups.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm targets the strong end-absorption; 254 nm is specific to the phenyl ring.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Equilibration
2.00955Isocratic Hold (Solvent front)
12.001090Linear Gradient Elution
15.001090Wash Step
15.10955Return to Initial
20.00955Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility of the free base). Concentration: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .

    • Note: Do not use 100% aqueous diluent as the hydrophobic free base may precipitate or adsorb to the vial surface.

Alternative Low-pH Method (If High-pH Column Unavailable)

If a hybrid C18 column is not available, a standard silica C18 column must be used with low pH to prevent silica dissolution.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why TFA? TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, masking the positive charge and increasing retention on the C18 phase.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Trade-off: TFA suppresses MS signal. If MS is required, use 0.1% Formic Acid, but expect slightly broader peaks.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine use:

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

If

: Increase pH (Method A) or add more TFA (Method B). Check column age.
Theoretical Plates (

)

If low: Check connections for dead volume; replace guard column.
Retention Time %RSD

(n=6)
If drifting: Ensure column temperature is stable; check buffer pH stability.
Resolution (

)

(from nearest impurity)
If low: Adjust gradient slope (make shallower).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual.Link

  • Dolan, J. W. (2006). The Power of pH in HPLC Method Development. LCGC North America. Link

  • PubChem. (2023). Compound Summary: this compound (CAS 1027338-45-9).[1]Link

Sources

Troubleshooting & Optimization

Technical Support: Synthesis of 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource, designed to address the specific synthetic challenges of 2-(1-Phenylcyclopropyl)propan-2-amine .

This molecule presents a "perfect storm" of synthetic difficulties: a sterically hindered tertiary amine, a sensitive cyclopropane ring prone to acid-catalyzed opening, and a quaternary carbon center. The guide prioritizes a Modified Ritter Protocol to bypass the yield-killing hydrolysis step associated with standard methods.

Doc ID: TS-SYN-PCP-002 | Status: Active | Level: Advanced

Executive Summary & Core Strategy

The Problem: Standard synthesis via nucleophilic addition to nitriles (e.g., Grignard) often stalls at the imine or ketone stage. Furthermore, classical Ritter reactions using acetonitrile yield a sterically hindered


-acetyl intermediate that requires harsh acidic/basic hydrolysis (

), frequently causing cyclopropane ring fragmentation (homoallyl rearrangement) and drastic yield loss.

The Solution: Implement a Chloroacetonitrile-Modified Ritter Protocol .

  • Precursor: Synthesize the tertiary alcohol via Cerium-mediated Grignard addition to the ester (not the nitrile).

  • Amination: Use chloroacetonitrile (

    
    ) instead of acetonitrile.
    
  • Deprotection: Cleave the resulting chloroacetamide with thiourea under mild, neutral conditions.

This route preserves the cyclopropane ring integrity and typically boosts overall yields from <30% to >75%.

Optimized Synthetic Workflow

The following diagram outlines the high-integrity pathway, contrasting it with the failure-prone "Standard Route."

SynthesisWorkflow Start Start: Methyl 1-phenylcyclopropanecarboxylate Step1 Step 1: Grignard Addition (MeMgBr + CeCl3) Target: Tertiary Alcohol Start->Step1  Nucleophilic acyl substitution   Step2_Std Standard Route: Ritter with MeCN Step1->Step2_Std  H2SO4, MeCN   Step2_Opt Optimized Route: Ritter with ClCH2CN Step1->Step2_Opt  H2SO4, ClCH2CN, AcOH   Inter_Std Intermediate: N-Acetyl Amide (Sterically Locked) Step2_Std->Inter_Std Inter_Opt Intermediate: N-Chloroacetyl Amide (Labile Linker) Step2_Opt->Inter_Opt Fail Hydrolysis Failure: Ring Opening / No Reaction Inter_Std->Fail  KOH/Glycol, 160°C   Success Target Product: This compound (High Yield) Inter_Opt->Success  Thiourea, EtOH, Reflux (Mild)  

Caption: Comparison of the standard yield-limiting route (Red) vs. the optimized chloroacetonitrile pathway (Green).

Detailed Protocols & Troubleshooting (Q&A)

Phase 1: Precursor Synthesis (The Tertiary Alcohol)

Target: 2-(1-phenylcyclopropyl)propan-2-ol

Q: My Grignard reaction using 1-phenylcyclopropanecarbonitrile stops at the ketone. How do I get the gem-dimethyl amine precursor? A: Nitriles are poor substrates for double-alkylation. Switch your starting material to Methyl 1-phenylcyclopropanecarboxylate . Esters allow for the addition of two equivalents of methylmagnesium bromide (MeMgBr) to form the tertiary alcohol directly.

Protocol Adjustment (Cerium Boost): The quaternary carbon at C1 creates significant steric hindrance, often leading to enolization rather than addition. Add anhydrous Cerium(III) Chloride (


) to the reaction.
  • Dry

    
     (
    
    
    
    , high vacuum, 2h) to form a fine powder.
  • Suspend in THF and stir for 2h.

  • Add MeMgBr (3.0 equiv) at

    
     to form the organocerium reagent.
    
  • Add the ester substrate. The organocerium reagent is less basic and more nucleophilic, suppressing enolization and forcing the double addition.

Phase 2: The Ritter Reaction (C-N Bond Formation)

Target: 2-chloro-N-(2-(1-phenylcyclopropyl)propan-2-yl)acetamide

Q: I see significant "homoallyl" rearrangement products in my NMR. What is happening? A: You are likely generating a cyclopropylcarbinyl cation that is rearranging before the nitrile can trap it. This occurs if the reaction temperature is too high or the acid is too strong/concentrated.

Troubleshooting Table: Controlling Cation Stability

VariableStandard Condition (High Risk)Optimized Condition (High Yield)Reason
Acid Conc.

(Neat)

: AcOH (1:5 ratio)
Acetic acid acts as a solvent buffer, preventing "hot spots" of acidity that trigger ring opening.
Temp Room Temp or Reflux

to

Lower temperature extends the lifetime of the bisected cyclopropyl cation without providing energy for rearrangement.
Nitrile Acetonitrile (

)
Chloroacetonitrile (

)

is sufficiently nucleophilic to trap the cation but leads to a cleavable amide.

Critical Step: Add the sulfuric acid dropwise to the mixture of alcohol and chloroacetonitrile/AcOH at


. Do not premix the alcohol and acid.
Phase 3: Deprotection (The "Yield Saver")

Target: this compound (Free Amine)

Q: I used acetonitrile and now I cannot hydrolyze the amide. KOH reflux isn't working. A: Tertiary alkyl acetamides are notoriously stable (similar to


-tert-butylacetamide). Hydrolysis requires conditions (e.g., 

in ethylene glycol/KOH) that will destroy your cyclopropane ring.

The Fix: If you used the Chloroacetonitrile protocol (Phase 2), you can use the Thiourea Method :

  • Dissolve the chloroacetamide intermediate in Ethanol (0.1 M).

  • Add Thiourea (1.2 equiv) and Acetic Acid (0.2 equiv).

  • Reflux for 6–10 hours.

  • Mechanism: Thiourea attacks the alkyl chloride, forming an isothiouronium salt. This salt cyclizes intramolecularly to form an iminothiazolidinone, releasing your free amine under neutral/mild conditions.

Mechanistic Logic: Why This Works

The success of this protocol relies on managing the Cyclopropylcarbinyl Cation .

Mechanism cluster_stability Stability Factor Alcohol Tertiary Alcohol Cation Cyclopropylcarbinyl Cation (Bisected) Alcohol->Cation H+ (-H2O) Rearrange Homoallyl Cation (Ring Open) Cation->Rearrange High T / Low Nitrile Conc. Trapped Nitrilium Ion Cation->Trapped Fast Trap (ClCH2CN) Desc The cyclopropane ring stabilizes the adjacent cation via sigma-pi conjugation, BUT only if the geometry is bisected. Steric bulk of the gem-dimethyl group can distort this, increasing rearrangement risk.

Caption: The kinetic race between nitrile trapping (Green) and ring opening (Red).

The gem-dimethyl group (


) provides steric bulk that slows down nucleophilic attack. However, the cyclopropane ring provides electronic stabilization to the cation. The key is to have a high concentration of nitrile  present before the cation is generated to ensure 

.

References & Grounding

  • Modified Ritter Reaction (Chloroacetonitrile):

    • Jirgensons, A., et al.[1] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, vol. 2000, no.[1][2] 17, 2000, pp. 1709-1712.

    • Relevance: Establishes the thiourea cleavage protocol for sterically hindered amines.

  • Cerium-Mediated Grignard Addition:

    • Imamoto, T., et al. "Reaction of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, vol. 109, no. 6, 1987, pp. 1751-1757.

    • Relevance: Essential for overcoming steric hindrance at the quaternary center during precursor synthesis.

  • Cyclopropylcarbinyl Cation Stability:

    • Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylcarbinyl Cations." Journal of the American Chemical Society, vol. 94, no. 6, 1972.

    • Relevance: Explains the rearrangement risks and the need for low-temperature control.

Sources

Technical Support Center: Crystallization Troubleshooting for 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges with the isolation and purification of sterically hindered, lipophilic APIs and intermediates. 2-(1-Phenylcyclopropyl)propan-2-amine presents a unique crystallographic challenge. Its bulky 1-phenylcyclopropyl group adjacent to an isopropylamine moiety creates significant steric hindrance, which prevents efficient crystal lattice packing. Furthermore, its high lipophilicity often leads to liquid-liquid phase separation (LLPS) rather than classical nucleation.

This guide provides a causality-driven, self-validating framework to troubleshoot and optimize the crystallization of this specific amine.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: During cooling crystallization, my solution turns cloudy and forms a dense syrup/oil at the bottom of the flask instead of crystals. What is happening? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution reaches a supersaturation level where it is thermodynamically more favorable for the solute to separate into a solute-rich liquid phase (the oil) and a solvent-rich phase, rather than forming a solid crystal lattice[1]. For this compound, the bulky hydrophobic groups prevent the rapid molecular orientation required for nucleation. Oiling out degrades product purity because the oil phase acts as a highly efficient solvent for background impurities[2].

Q2: How can I thermodynamically bypass LLPS and force nucleation? A2: LLPS occurs when the operating trajectory crosses the binodal curve before crossing the metastable zone limit for crystallization. To bypass this, you must control the thermodynamics:

  • Alter the Solvent System: Shift from highly non-polar/polar mixtures (which induce sharp solubility drops) to a system with a more gradual solubility curve, such as Cyclopentyl methyl ether (CPME) or Isopropyl Acetate[2].

  • Reduce Supersaturation Generation Rate: Lower the cooling rate or anti-solvent addition rate to stay safely within the metastable zone.

  • Seeding: Introduce seed crystals just before the cloud point to provide an immediate surface for crystal growth, effectively consuming supersaturation before the oil phase can separate[1].

Q3: The free base of this compound refuses to crystallize even with seeding. What is the next logical step? A3: If the free base has an inherently low melting point—which is common for low-molecular-weight, branched primary amines—it will resist crystallization at ambient conditions. The definitive solution is Salt Formation . Converting the primary amine to a salt increases the molecular dipole, enhances intermolecular hydrogen bonding, and significantly raises the melting point, allowing it to maintain a stable solid state[3].

Part 2: Quantitative Data & Salt Selection Strategy

When designing a salt screen for this compound, the pKa of the primary amine (typically ~9.5–10.5) dictates that the counterion acid should have a pKa at least 2 to 3 units lower to ensure complete proton transfer and stable ionic bond formation.

Counterion AcidpKaExpected Salt Properties for Bulky AminesRecommendation Level
Hydrochloric Acid (HCl) -6.0High crystallinity; potential for hygroscopicity.Primary Screen
Methanesulfonic Acid -1.9Excellent solubility profile; highly crystalline "mesylate" salts.Primary Screen
Sulfuric Acid -3.0, 1.9Can form hemi-sulfates; strong lattice energy.Secondary Screen
L-Tartaric Acid 2.9, 4.2Forms robust H-bond networks; enables chiral resolution if needed.Secondary Screen
Phosphoric Acid 2.1Often forms hydrates; good for bridging bulky cations.Tertiary Screen

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Causality: This protocol strictly controls the supersaturation trajectory to avoid the liquid-liquid coexistence region, utilizing seeds to bypass the primary nucleation energy barrier.

  • Dissolution: Dissolve 10 g of this compound in 20 mL of a good solvent (e.g., Isopropyl Acetate) at 60 °C.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE filter to remove foreign particulates that might induce heterogeneous nucleation of the oil phase.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Heptane) at 60 °C until the solution becomes very faintly turbid, then add 1 mL of good solvent to regain a perfectly clear solution. This establishes the upper edge of the metastable zone.

  • Seeding & Validation: Cool the solution to 55 °C. Add 0.1 g (1 wt%) of finely milled seed crystals.

    • Self-Validation Step: Observe the seeds. They must remain suspended and not dissolve. If they dissolve, the solution is undersaturated (add more anti-solvent). If they immediately oil out, supersaturation is too high (add more good solvent).

  • Aging & Cooling: Hold at 55 °C for 2 hours to allow secondary nucleation and the consumption of supersaturation. Linearly cool to 5 °C over 10 hours (0.08 °C/min).

  • Isolation: Filter the resulting slurry, wash with cold heptane, and dry under vacuum at 40 °C.

Protocol B: High-Throughput Salt Screening

Causality: Evaluates multiple thermodynamic landscapes simultaneously to identify the most stable crystal lattice for the bulky amine.

  • Preparation: Prepare a 0.5 M stock solution of the amine free base in a volatile, miscible solvent (e.g., THF or Methanol).

  • Dispensing: Dispense 100 µL (50 µmol) of the amine solution into a 96-well plate.

  • Acid Addition: Add 1.05 molar equivalents of various counterion acids (from a pre-prepared library) to the respective wells[4].

  • Sonication & Evaporation: Subject the plate to ultrasonic agitation for 30 minutes. Sonication provides localized energy to overcome nucleation barriers[5]. Allow the solvent to slowly evaporate under a pierced sealing film at ambient temperature.

  • Hit Identification: Examine wells under polarized light microscopy for birefringence (indicating crystallinity). Confirm the salt form and stoichiometry via Powder X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC).

Part 4: Workflows & Visualizations

LLPS_Pathway Solution Homogeneous Solution (Amine + Solvent) Cooling Cooling / Anti-Solvent Addition Solution->Cooling Supersaturated Supersaturated State Cooling->Supersaturated LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS High Supersaturation Rate No Seeds Nucleation Crystal Nucleation (Seeding Applied) Supersaturated->Nucleation Controlled Cooling + Seed Crystals Impure Impure Amorphous Solid / Syrup LLPS->Impure Pure High-Purity Crystalline Salt Nucleation->Pure

Thermodynamic pathways highlighting the divergence between LLPS and controlled nucleation.

Salt_Screening Amine Amine Free Base Stock Solution Mixing 96-Well Plate Mixing (1:1.05 Molar Ratio) Amine->Mixing Acids Acid Library (HCl, MSA, Tartaric, etc.) Acids->Mixing Sonication Ultrasonic Agitation (Overcome Nucleation Barrier) Mixing->Sonication Evaporation Controlled Evaporation Sonication->Evaporation Analysis Hit Identification (Birefringence, pXRD, DSC) Evaporation->Analysis

High-throughput salt screening workflow utilizing sonication to induce primary nucleation.

References

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUT University [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System American Pharmaceutical Review[Link]

  • Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound (WO2005089375A2)
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules (via NCBI)[Link]

Sources

Minimizing side reactions during 2-(1-Phenylcyclopropyl)propan-2-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1-Phenylcyclopropyl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying and minimizing side reactions to improve yield and purity. The following sections provide a comprehensive overview, detailed troubleshooting guides in a question-and-answer format, and validated protocols.

Synthesis Overview: A Four-Step Approach

The most common and reliable synthetic route to this compound is a four-step process commencing with commercially available phenylacetonitrile. This pathway involves the formation of a cyclopropane ring, a Grignard addition to build the carbon skeleton, a Ritter reaction to introduce the nitrogen functionality, and a final hydrolysis step.

Synthesis_Workflow A Phenylacetonitrile B 1-Phenylcyclopropane- carbonitrile A->B Step 1: Cyclopropanation C 1-(1-Phenylcyclopropyl) ethan-1-one B->C Step 2: Grignard Reaction (1) D 2-(1-Phenylcyclopropyl) propan-2-ol C->D Step 2: Grignard Reaction (2) E N-(2-(1-phenylcyclopropyl)propan-2-yl) acetamide D->E Step 3: Ritter Reaction F 2-(1-Phenylcyclopropyl) propan-2-amine E->F Step 4: Hydrolysis

Caption: Overall synthetic workflow for this compound.

Troubleshooting and FAQ

This section addresses common issues encountered during synthesis. The questions are categorized by the corresponding step in the reaction sequence.

Step 1: Cyclopropanation of Phenylacetonitrile

This step involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane using a strong base to form the cyclopropane ring.[1]

Q1: My yield of 1-phenylcyclopropanecarbonitrile is low, and the reaction mixture becomes a thick, unmanageable slurry. What is happening?

A1: This is a common issue often caused by polymerization of the starting material or product and uncontrolled reaction temperature.

  • Causality: The anion of phenylacetonitrile is a potent nucleophile. Besides the desired intramolecular cyclization after the first alkylation, it can also react with another molecule of phenylacetonitrile or the product, leading to oligomers. High local concentrations of base and poor temperature control exacerbate this issue. Some synthesis methods for similar compounds report that sticky, insoluble substances can form, hindering stirring and causing explosive heating.[2]

  • Troubleshooting Steps:

    • Base and Solvent Choice: Phase-transfer catalysis (PTC) is highly effective for this reaction. Using a 50% aqueous NaOH solution with a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC) in a solvent like toluene can significantly improve yields by controlling the concentration of the anion in the organic phase.

    • Temperature Control: Maintain the reaction temperature strictly, typically between 20-30°C. Use an ice bath to manage the initial exotherm upon base addition.

    • Addition Rate: Add the 1,2-dibromoethane slowly and sub-surface to the vigorously stirred biphasic mixture. This minimizes side reactions by keeping the concentration of the alkylating agent low.

ParameterRecommendationRationale
Base 50% aq. NaOHProvides a strong base in a separate phase, easily managed.
Catalyst TEBAC (1-5 mol%)Facilitates anion transport to the organic phase for controlled reaction.
Solvent TolueneAprotic, non-reactive solvent with a suitable boiling point.
Temperature 20-30°CBalances reaction rate while minimizing polymerization.
Step 2: Grignard Reaction for Tertiary Alcohol Synthesis

This two-part step first converts 1-phenylcyclopropanecarbonitrile to 1-(1-phenylcyclopropyl)ethan-1-one, which is then reacted with another equivalent of methylmagnesium bromide (MeMgBr) to yield the tertiary alcohol, 2-(1-phenylcyclopropyl)propan-2-ol.

Q2: My Grignard reaction with the nitrile is not initiating. What are the key factors for successful initiation?

A2: Grignard reactions are notoriously sensitive to atmospheric moisture and the quality of the magnesium.[3][4]

  • Causality: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl or aryl halide needed to form the reagent.[5] Furthermore, Grignard reagents are strong bases and will be quenched by any protic source, especially water.

  • Troubleshooting Steps:

    • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon). Anhydrous ether or THF must be used as the solvent.[5]

    • Magnesium Activation: Place the magnesium turnings in the dry flask and gently heat with a heat gun under vacuum, then cool under an inert atmosphere. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to etch the surface of the magnesium. Crushing the magnesium turnings with a glass rod can also expose a fresh surface.

Q3: After the first Grignard reaction and hydrolysis, my primary product is the ketone, but the yield is low. What are the likely side reactions?

A3: The addition of a Grignard reagent to a nitrile yields a magnesium salt of an imine. Hydrolysis converts this to a ketone.[6] Low yields can result from incomplete reaction or side reactions.

  • Causality: The intermediate imine salt can be sterically hindered, making the reaction sluggish. Additionally, if any unreacted starting nitrile remains, it can undergo side reactions during workup.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Gentle refluxing can increase the rate. Monitor the reaction by TLC or GC-MS.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure full conversion of the nitrile.

    • Workup Conditions: Hydrolysis should be performed carefully. Add the reaction mixture to cold aqueous acid (e.g., 1M HCl) to hydrolyze the imine salt to the ketone.

Q4: During the second Grignard step (ketone to tertiary alcohol), I'm observing unreacted ketone and some dark, tarry byproducts. How can I improve this?

A4: The reaction of a Grignard reagent with a ketone is typically fast, but side reactions like enolization and radical-mediated coupling can occur, especially with sterically hindered ketones.

  • Causality: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This enolate is unreactive towards further nucleophilic attack. Tarry byproducts may arise from condensation reactions of the enolate or other side reactions at elevated temperatures.

  • Troubleshooting Steps:

    • Inverse Addition: Cool the Grignard reagent in an ice bath and slowly add the ketone dissolved in anhydrous THF. This keeps the ketone concentration low and favors nucleophilic addition over enolization.

    • Temperature Control: Maintain a low temperature (0°C) throughout the addition to minimize side reactions.

    • Solvent: THF is generally a better solvent than diethyl ether for Grignard reactions as it solvates the magnesium species more effectively, potentially increasing reactivity.[7]

Step 3: Ritter Reaction for Amide Formation

The tertiary alcohol is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form the corresponding N-alkyl amide.[8][9]

Q5: The Ritter reaction is giving me a low yield of the desired amide, and I've isolated an alkene byproduct. How can I favor the amidation pathway?

A5: This is a classic example of competing elimination (E1) and substitution (SN1) reactions proceeding through a common carbocation intermediate.

  • Causality: The strong acid protonates the alcohol, which leaves as water to form a stable tertiary carbocation. This carbocation can either be trapped by the nitrile nucleophile (Ritter reaction) or lose a proton from an adjacent carbon to form an alkene (E1 elimination).

  • Troubleshooting Steps:

    • Choice of Acid: While sulfuric acid is common, using a mixture of acetic acid and sulfuric acid can sometimes buffer the acidity and reduce charring. Formic acid has also been used as both a solvent and catalyst for Ritter reactions.[10] More modern, milder catalysts like iron(III) perchlorate have also been developed.[9]

    • Nitrile as Solvent: Use the nitrile (e.g., acetonitrile) as the solvent. The high concentration of the nucleophile will favor the desired substitution reaction by Le Châtelier's principle.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0-5°C during the acid addition and allow the reaction to slowly warm to room temperature. Overheating will strongly favor elimination.

Ritter_vs_Elimination cluster_0 Reaction Pathways cluster_1 Desired Path (Ritter) cluster_2 Side Reaction (E1) Carbocation Tertiary Carbocation Intermediate Nitrilium Nitrilium Carbocation->Nitrilium + CH3CN (Nucleophilic Attack) Alkene Alkene Byproduct Carbocation->Alkene - H+ (Elimination) Alcohol Alcohol Alcohol->Carbocation + H+ - H2O Amide N-Substituted Amide (Product) Nitrilium->Amide + H2O (Hydrolysis)

Caption: Competing pathways for the carbocation intermediate in the Ritter reaction.

Step 4: Hydrolysis of the Amide

The final step is the hydrolysis of the N-substituted acetamide to the primary amine. This can be accomplished under either acidic or basic conditions.

Q6: My amide hydrolysis is very slow and requires harsh conditions (e.g., prolonged reflux in concentrated HCl), leading to product degradation. Are there better methods?

A6: Sterically hindered amides, like the one in this synthesis, are notoriously difficult to hydrolyze. The conditions required can sometimes lead to decomposition.

  • Causality: The bulky 2-(1-phenylcyclopropyl)propyl group shields the amide carbonyl from nucleophilic attack by water or hydroxide, significantly slowing the rate of hydrolysis.

  • Troubleshooting Steps:

    • Basic Hydrolysis Conditions: Basic hydrolysis is often cleaner for hindered amides. Refluxing with a strong base like KOH in a high-boiling solvent such as ethylene glycol can be effective. This avoids the strongly acidic conditions that might promote side reactions involving the cyclopropyl ring.

    • Microwave-Assisted Hydrolysis: Using a microwave reactor can dramatically reduce reaction times from many hours to minutes. Both acid- and base-catalyzed hydrolysis can be accelerated this way, often leading to cleaner reactions and higher yields.

    • Monitoring: Follow the reaction's progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.

Hydrolysis MethodProsCons
Acidic (e.g., 6M HCl, reflux) Simple setup; product is isolated as a water-soluble salt.Harsh; slow for hindered amides; potential for degradation.
Basic (e.g., KOH/Ethylene Glycol, reflux) Often faster and cleaner for hindered amides.[11]Requires higher temperatures; product is a free base requiring extraction.
Microwave-Assisted Extremely fast; can improve yields and reduce byproducts.Requires specialized equipment.

Experimental Protocols

Protocol: Step 3 - Ritter Reaction

This protocol describes the conversion of 2-(1-phenylcyclopropyl)propan-2-ol to N-(2-(1-phenylcyclopropyl)propan-2-yl)acetamide.

  • Apparatus Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add the tertiary alcohol (1.0 eq) and acetonitrile (10-20 volumes).

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the cold aqueous solution by the slow addition of a concentrated base (e.g., 50% NaOH) until the pH is >10, keeping the temperature below 20°C. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Protocol: Purification of Final Amine

The final product, this compound, is a base. It can be purified as the free base by distillation or chromatography, or it can be converted to a crystalline salt for purification.[12]

  • Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of an acid (e.g., HCl in isopropanol or concentrated sulfuric acid in ethanol) dropwise until the solution is acidic (test with pH paper).

  • Crystallization: The corresponding ammonium salt will often precipitate. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water, basified with NaOH, and extracted into an organic solvent.

References

  • University of California, Davis. (n.d.). Grignard Reaction. Chem 124. [Link]

  • Wikipedia. (2024). Ritter reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. [Link]

  • Larsen, R. D. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. U.S.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Ravindar, L., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 634-646. [Link]

  • Shakeri, M. S., et al. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) as a catalyst. Journal of Chemical Sciences, 126(4), 1025-1031. [Link]

  • PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • AA Blocks. (n.d.). This compound. [Link]

  • Pevarello, P., et al. (2016). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. U.S.
  • Wikipedia. (2024). Grignard reagent. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Elsemongy, M. M., & Amira, M. F. (1980). Kinetics of Hydrolysis of Acetamide & Propionamide in Mixtures of 1-Propanol-Water. Indian Journal of Chemistry, 19A, 541-544. [Link]

  • PubChemLite. (n.d.). This compound (C12H17N). [Link]

  • Elsemongy, M. M., & Amira, M. F. (1980). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 19A, 658-662. [Link]

  • Cicco, L., et al. (2025). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Sustainability, 3, 4079-4086. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]

  • CN105085278A. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Rasayan J. Chem. (2017). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • CN114213280A. (2022). Novel synthesis method of cyclopropyl cyanide.
  • ResearchGate. (2021). Facile Synthesis of Cyanide and Isocyanides from CO. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • Stenutz. (n.d.). (2R)-1-phenylpropan-2-amine. [Link]

  • ResearchGate. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. [Link]

Sources

Removing impurities from 2-(1-Phenylcyclopropyl)propan-2-amine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 2-(1-Phenylcyclopropyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for isolating this compound with high purity. We will explore the underlying principles of the separation, address common challenges, and provide step-by-step protocols grounded in established scientific practices.

Frequently Asked Questions (FAQs)

Q1: Why is purifying this compound on silica gel challenging?

The primary challenge stems from the basic nature of the amine functional group. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can strongly interact with the basic amine via acid-base interactions, leading to several common issues:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, resulting in significant yield loss.[1]

  • Peak Tailing (Streaking): Instead of moving as a tight, symmetrical band, the amine streaks down the column. This results in poor separation from impurities and contamination of numerous fractions.[2][3]

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.[1]

Q2: What is the most common strategy to overcome these challenges in normal-phase chromatography?

The most effective and widely used strategy is to deactivate the acidic silanol groups on the silica gel by adding a small amount of a basic modifier to the mobile phase (eluent).[1][2] This modifier, typically a volatile amine like triethylamine (TEA) or an ammonia solution in methanol, acts as a competing base. It neutralizes the silanol groups, preventing the target amine from binding too strongly and allowing it to travel through the column smoothly, resulting in better peak shape and improved separation.[1][2]

Q3: What are the typical starting materials and potential impurities I should be aware of during purification?

The impurities present in your crude sample are highly dependent on the synthetic route used. Common synthesis pathways for structurally related amines may involve precursors such as substituted benzyl halides and isobutyronitrile, or phenyl-2-propanone.[4][5] Therefore, potential impurities to consider during analysis and purification include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.[6]

  • Reaction Byproducts: Compounds formed from side reactions. For example, impurities from the synthesis of related phenylpropanones can include benzyl cyanide and various phenylacetic acid esters.[7]

  • Reagents and Catalysts: Leftover reagents used in the reaction steps.[6]

It is crucial to have an analytical assessment of your crude material (e.g., via TLC, LC-MS, or NMR) to anticipate the polarity of potential impurities, which will guide the design of your chromatography method.[2][6]

Q4: Are there alternative stationary phases to silica gel for purifying amines?

Yes. If modifying the mobile phase for silica gel chromatography does not provide adequate separation, you can consider alternative stationary phases:

  • Alumina: Alumina is another common polar stationary phase but can be obtained in basic or neutral forms, which are often more suitable for the purification of basic compounds like amines.[8][9][10]

  • Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[2][10] This technique separates compounds based on hydrophobicity and can be very effective for amines, often yielding excellent peak shapes, especially when a modifier is used to control the pH.[1][2]

Experimental Protocols & Methodologies

Protocol 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing a column separation, it is essential to identify an optimal solvent system using TLC. This small-scale experiment saves time and valuable material.

Objective: To find a mobile phase composition that provides a good retention factor (Rƒ) for this compound and separates it effectively from impurities. An ideal Rƒ for the target compound is typically between 0.2 and 0.4.[3]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude sample of this compound

  • A selection of solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Basic modifier (e.g., Triethylamine (TEA) or 7N Ammonia in Methanol)

  • Developing chambers, capillaries for spotting, UV lamp for visualization.

Procedure:

  • Prepare Eluent Systems: Prepare a few different solvent mixtures. A good starting point for a moderately polar compound is a mixture of a nonpolar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Using a capillary, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of your chosen eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Add Modifier: If the spot for your amine is streaked or remains at the baseline, prepare a new eluent system by adding a basic modifier. Add 0.5-2% (v/v) of TEA to your best-performing solvent system.[2] For highly polar amines, a system like 95:5 Dichloromethane:Methanol with 1% ammonia may be effective.

  • Optimize: Repeat the process until you find a solvent system that gives a well-defined spot for your product at an Rƒ of ~0.3 and shows clear separation from other spots (impurities).

Protocol 2: Column Chromatography Purification

This protocol describes a standard procedure for normal-phase column chromatography using silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Chromatography column

  • Optimized mobile phase (eluent) from TLC analysis, including the basic modifier.

  • Sand and Cotton/Glass Wool

  • Collection vessels (test tubes or flasks)

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of your crude sample) with your chosen eluent to form a slurry.[3]

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a low-boiling-point solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Continuously collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to determine which ones contain your pure compound.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

IssuePossible Cause(s)Recommended Solution(s)
Compound Streaks or Tails on Column Acid-Base Interaction: The basic amine is interacting too strongly with the acidic silica gel.[1][2]Add a Basic Modifier: Add 0.5-2% triethylamine (TEA) or 1-2% of a 7N ammonia/methanol solution to your eluent to neutralize the silica surface.[2] Ensure the column is equilibrated with the modified eluent before loading the sample.
Column Overloading: Too much sample has been loaded for the amount of silica used.[2]Reduce Sample Load: Use a higher ratio of silica to crude material (aim for at least 50:1 by weight). If overloading is suspected, repurify the mixed fractions on a larger column.
Poor Separation of Compound from Impurity Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the compounds.Re-optimize with TLC: Your eluent may be too polar (compounds elute too quickly, Rƒ > 0.5) or not polar enough (compounds don't move, Rƒ ~ 0). Test different solvent ratios or entirely different solvent systems.[3]
Poor Column Packing: The silica bed is not uniform, leading to channeling where the sample travels down cracks in the stationary phase instead of interacting with it.[3]Repack the Column: Ensure you are using a uniform slurry to pack the column and that the bed is settled completely before loading the sample. Avoid letting the column run dry.
Compound Does Not Elute from the Column Irreversible Adsorption: The amine has bound too strongly to the silica.Increase Eluent Polarity Drastically: Try flushing the column with a highly polar solvent system, such as 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide.
Switch Stationary Phase: Consider using a more inert stationary phase like neutral alumina or switching to a reversed-phase (C18) separation.[2][8]
Low Recovery/Yield Compound Adsorption: As above, some material may be irreversibly stuck to the column.Use Basic Modifier: This is the primary solution to prevent adsorption-related yield loss for amines.[1]
Sample Volatility: The purified compound may be volatile and lost during solvent evaporation.Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. Avoid leaving the product under high vacuum for extended periods after the solvent is removed.
Visual Workflow and Troubleshooting Diagrams

A clear workflow is critical for reproducible results. The following diagrams illustrate the purification process and a decision tree for troubleshooting.

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Prepare_Column 2. Prepare & Pack Column with Slurry TLC->Prepare_Column Crude Crude Sample Crude->TLC Load_Sample 3. Dry Load Sample onto Column Prepare_Column->Load_Sample Elute 4. Elute with Modified Mobile Phase Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze_Fractions 6. Analyze Fractions (TLC) Collect->Analyze_Fractions Combine 7. Combine Pure Fractions Analyze_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for amine purification by column chromatography.

TroubleshootingTree Start Problem Encountered ProblemType What is the main issue? Start->ProblemType Streaking Streaking / Tailing ProblemType->Streaking Bad Peak Shape PoorSep Poor Separation ProblemType->PoorSep Overlapping Spots NoElution No Elution / Low Yield ProblemType->NoElution Nothing Comes Off Modifier Is a basic modifier (e.g., TEA) in the eluent? Streaking->Modifier TLC_Check Did TLC show good separation (ΔRƒ > 0.1)? PoorSep->TLC_Check EluentPolarity Have you tried flushing with a very polar eluent (e.g., DCM/MeOH + NH3)? NoElution->EluentPolarity AddModifier Action: Add 1-2% TEA or NH3/MeOH to eluent. Modifier->AddModifier No Overloaded Is silica:sample ratio > 50:1? Modifier->Overloaded Yes ReduceLoad Action: Reduce sample load or use a larger column. Overloaded->ReduceLoad No ReoptimizeTLC Action: Re-optimize eluent with TLC. Test new solvents. TLC_Check->ReoptimizeTLC No Packing_Check Was the column packed uniformly without cracks? TLC_Check->Packing_Check Yes Repack Action: Repack column carefully using the slurry method. Packing_Check->Repack No Flush Action: Flush with a highly polar modified solvent. EluentPolarity->Flush No SwitchPhase Action: Consider switching to neutral alumina or reversed-phase (C18). EluentPolarity->SwitchPhase Yes

Caption: Decision tree for troubleshooting amine chromatography.

References
  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Google Patents.
  • ACS Publications.
  • Phenomenex.
  • Technology Networks.
  • Chrom Tech, Inc.
  • Biotage.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Benchchem. A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.
  • Benchchem. A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine.
  • Benchchem.
  • Wiley Online Library. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.

Sources

Validation & Comparative

Technical Comparison Guide: NMR Spectral Profiling of 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR Spectral Analysis of 2-(1-Phenylcyclopropyl)propan-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

This guide provides a definitive technical analysis of This compound (CAS: 1027338-45-9), a conformationally restricted analogue of the anorectic agent Phentermine . By incorporating a cyclopropane ring at the benzylic position, this scaffold introduces significant steric constraints and electronic alterations compared to its acyclic counterparts.

For medicinal chemists, distinguishing this scaffold from open-chain analogues is critical. This guide compares the target molecule directly against Phentermine (2-methyl-1-phenylpropan-2-amine) to highlight diagnostic spectral features.

Structural Logic & Relationship

The target molecule replaces the flexible benzylic methylene (


) of Phentermine with a rigid 1,1-disubstituted cyclopropane  ring. This modification locks the phenyl ring and the amine-bearing chain into a specific spatial arrangement, impacting receptor binding kinetics and metabolic stability.

StructureComparison Phentermine Phentermine (Acyclic Reference) Feature_Benzyl Benzylic Methylene (-CH2-) Flexible, Reactive Phentermine->Feature_Benzyl Contains Target 2-(1-Phenylcyclopropyl) propan-2-amine (Target) Feature_Cyclo Cyclopropyl Linker (C3 Ring) Rigid, High Strain Target->Feature_Cyclo Contains Feature_Benzyl->Feature_Cyclo Structural Modification

Figure 1: Structural evolution from Phentermine to the cyclopropyl analogue, highlighting the key pharmacophore modification.

Comparative 1H NMR Analysis

The proton NMR spectrum provides the most immediate diagnostic evidence of the cyclopropyl modification. The disappearance of the benzylic singlet and the emergence of high-field multiplets are the primary indicators.

Spectral Data Comparison (400 MHz, CDCl3)
Proton EnvironmentPhentermine (Reference)

(ppm)
Target Molecule

(ppm)
Multiplicity & Diagnostic Notes
Aromatic (Ph-H) 7.15 – 7.357.10 – 7.40Multiplet (5H). Minimal change. The aromatic ring current is slightly perturbed by the rigid cyclopropyl group but remains in the typical range.
Benzylic Linker 2.60 – 2.80 Absent Diagnostic: The characteristic benzylic singlet of Phentermine disappears completely.
Cyclopropyl (

)
N/A0.75 – 1.20 Multiplet (4H). Two distinct multiplets (AA'BB' system) due to diastereotopic faces of the ring relative to the phenyl group.
Methyl Groups (

)
1.10 – 1.200.95 – 1.15Singlet (6H). Upfield shift observed in the target due to the shielding cone of the cyclopropane ring (anisotropy).
Amine (

)
1.30 – 1.801.40 – 1.90Broad Singlet (2H). Exchangeable with

. Chemical shift varies with concentration and solvent.[1]
Technical Insight: The "Roofing" Effect

In the target molecule, the cyclopropyl protons (


 and 

) form a complex spin system. Unlike a simple alkyl chain, the rigidity of the ring creates distinct magnetic environments for protons "cis" and "trans" to the phenyl ring.
  • Observation: Look for two complex multiplets in the 0.7–1.2 ppm region.

  • Differentiation: In Phentermine, the region below 1.0 ppm is typically clean (void of signals), whereas the target shows significant integration here.

Comparative 13C NMR Analysis

Carbon-13 NMR offers definitive confirmation of the quaternary centers and the unique electronic environment of the cyclopropane ring.

Spectral Data Comparison (100 MHz, CDCl3)
Carbon EnvironmentPhentermine

(ppm)
Target Molecule

(ppm)
Structural Significance
Carbonyl / Nitrile AbsentAbsentConfirms full reduction to amine.
Aromatic Ipso-C ~139.0142.0 – 145.0 Deshielded due to ring strain and attachment to the quaternary cyclopropyl carbon.
Aromatic (o, m, p) 126.0 – 130.0126.0 – 131.0Typical aromatic signals.
Amine Quaternary C 52.554.0 – 56.0 The

carbon. Slightly deshielded by the adjacent cyclopropane.
Benzylic / Ring Quat 46.0 (

)
30.0 – 35.0 (Cq) Critical: The shift from a secondary (

) to a quaternary carbon at a higher field is characteristic of substituted cyclopropanes.
Methyl Groups 29.525.0 – 28.0Slightly shielded by the cyclopropyl ring.
Cyclopropyl

N/A10.0 – 15.0 Diagnostic: Signals in this very high-field region are unique to cyclopropyl methylene carbons.

Experimental Protocols

Protocol A: NMR Sample Preparation for Amine Analysis

To ensure sharp peaks and accurate integration, especially for the exchangeable amine protons, strict adherence to sample preparation is required.

  • Solvent Selection: Use CDCl3 (99.8% D) containing 0.03% TMS as an internal standard.[2]

    • Note: If the amine salt (hydrochloride) is used, add 1-2 drops of

      
       or use 
      
      
      
      to solubilize, though this will exchange the
      
      
      protons.
  • Concentration: Dissolve 5–10 mg of the free base oil in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended particulates that cause line broadening.

  • Acquisition Parameters (Standard):

    • Pulse Angle: 30°[3]

    • Relaxation Delay (

      
      ): 1.0 s (increase to 5.0 s for quantitative integration of quaternary carbons).
      
    • Scans: 16 (1H), 512+ (13C).

Protocol B: Synthesis Pathway (Simmons-Smith Cyclopropanation Route)

While several routes exist, the cyclopropanation of a styrenyl precursor is a common validation pathway.

SynthesisWorkflow Start Precursor: 2-Methyl-3-phenylbut-3-en-2-amine Intermediate Zinc Carbenoid Insertion Start->Intermediate Mix in Ether/DCM Reagent Reagents: CH2I2, Zn-Cu (Simmons-Smith) or Et2Zn Reagent->Intermediate Activates Alkene Product Product: 2-(1-Phenylcyclopropyl) propan-2-amine Intermediate->Product Cyclopropanation

Figure 2: General synthetic workflow for installing the cyclopropane ring via carbenoid insertion.

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the alkene precursor (2-methyl-3-phenylbut-3-en-2-amine) via Grignard addition of isopropenylmagnesium bromide to benzonitrile (followed by reduction) or similar dehydration methods.

  • Cyclopropanation:

    • In a flame-dried flask under Argon, suspend Zn-Cu couple (5 eq) in anhydrous ether.

    • Add Diiodomethane (

      
      , 2.5 eq) dropwise and reflux for 30 mins to generate the carbenoid.
      
    • Add the alkene precursor slowly. Reflux for 12–24 hours.

  • Workup: Quench with saturated

    
    . Extract with ether.[4] The basic amine product remains in the organic layer (or can be acid-extracted for purification).
    

References

  • PubChem. (2025).[5][6] Phentermine Compound Summary. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (2024). Proton NMR Spectrum of Propan-2-amine and Analogues. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information: Synthesis of 1-phenylpropan-2-amine derivatives. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 2-(1-Phenylcyclopropyl)propan-2-amine , a steric amine with unique cyclopropyl-stabilized fragmentation pathways. It compares this compound against its structural analog Phentermine to highlight critical differentiation markers for forensic and analytical applications.

Executive Summary

This compound (CAS: 1027338-45-9, MW: 175.27 Da) represents a class of steric amines where the aliphatic chain is anchored to a strained cyclopropane ring. In Gas Chromatography-Mass Spectrometry (GC-MS), this molecule exhibits a distinct fragmentation signature driven by the release of ring strain and the stability of the tertiary carbocation equivalent.

Unlike linear amphetamines, the presence of the 1-phenylcyclopropyl moiety introduces a competitive ionization pathway between the nitrogen-stabilized iminium ion and the resonance-stabilized cyclopropyl-benzyl cation. This guide compares its performance and detection characteristics against Phentermine , a common isobaric false-positive candidate in lower-resolution screening.

Structural Analysis & Mechanistic Fragmentation

The fragmentation logic follows two primary energetic drivers: Alpha-Cleavage (nitrogen-driven) and Ring Strain Release (cyclopropyl-driven).

Primary Pathway: Alpha-Cleavage (The Base Peak)

The most thermodynamically favorable pathway is the homolytic cleavage of the C-C bond adjacent to the nitrogen atom.

  • Mechanism: The radical cation (

    
    ) localizes the charge on the nitrogen. The bond to the bulkiest substituent (the 1-phenylcyclopropyl group) weakens and breaks.
    
  • Result: Formation of the resonance-stabilized iminium ion (

    
    ) at m/z 58 .
    
  • Diagnostic Value: This peak is identical to that of Phentermine and Methamphetamine, necessitating secondary ion analysis for differentiation.

Secondary Pathway: Charge Retention on the Carbocycle

Unlike simple alkyl amines, the leaving group (1-phenylcyclopropyl radical) can retain the positive charge due to benzylic stabilization.

  • Mechanism: Heterolytic cleavage where the electrons move to the nitrogen, leaving a cation on the cyclopropyl ring.

  • Result: A significant peak at m/z 117 (

    
    ).
    
  • Rearrangement: The strained cyclopropyl cation often rearranges to a 2-phenylallyl cation or undergoes ring expansion to an indanyl species, subsequently losing

    
     or 
    
    
    
    to form ions at m/z 115 and m/z 91 .
Comparative Analysis: Target vs. Phentermine

Differentiation between this compound and Phentermine is critical due to their shared base peak (m/z 58).

FeatureThis compoundPhentermine (Reference)
Molecular Weight 175 Da 149 Da
Base Peak m/z 58 (Dimethyl-iminium)m/z 58 (Dimethyl-iminium)
Key Diagnostic Ion m/z 117 (Phenylcyclopropyl cation)m/z 91 (Tropylium/Benzyl)
Secondary Ions m/z 160 (Loss of Methyl), m/z 115m/z 134 (Loss of Methyl), m/z 65
Fragmentation Driver

-cleavage + Ring Strain Release

-cleavage + Benzylic Cleavage
Retention Index (RI) Higher (due to steric bulk/MW)Lower

Critical Insight: The presence of m/z 117 is the definitive marker for the cyclopropyl analog. Phentermine will never produce this ion; it yields m/z 91 directly.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive cleavage pathways, highlighting the divergence between the nitrogen-retained charge (Path A) and the ring-retained charge (Path B).

Fragmentation M_Ion Molecular Ion (M+) m/z 175 [C12H17N]+. Base_Peak Base Peak m/z 58 [(CH3)2C=NH2]+ M_Ion->Base_Peak  α-Cleavage (Dominant) Neutral_Loss_A Neutral Loss: 1-Phenylcyclopropyl Radical (117 Da) M_Ion->Neutral_Loss_A Ring_Cation Ring Cation m/z 117 [C9H9]+ M_Ion->Ring_Cation  Inductive Cleavage Neutral_Loss_B Neutral Loss: Propan-2-amine Radical (58 Da) M_Ion->Neutral_Loss_B Rearranged Rearrangement (Phenylallyl/Indanyl) m/z 115 / 91 Ring_Cation->Rearranged  -H2 / Ring Opening

Figure 1: Competitive fragmentation pathways. Path A (Green) leads to the stable base peak m/z 58. Path B (Red) yields the diagnostic m/z 117 ion specific to the cyclopropyl structure.

Experimental Protocol: GC-MS Validation

To replicate these results, use the following self-validating protocol. This method ensures separation from interfering matrix components and isomers.

Phase 1: Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade).

  • Derivatization (Optional but Recommended):

    • Add 50 µL Trifluoroacetic anhydride (TFAA) to 100 µL of extract.

    • Incubate at 60°C for 20 mins.

    • Why? Derivatization shifts the base peak from m/z 58 to m/z 154 (TFA-derivative), confirming the primary amine and increasing molecular ion stability.

Phase 2: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • End: 300°C (Hold 5 mins).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–350.

Phase 3: Data Interpretation
  • Check RI: Calculate Retention Index using an n-alkane ladder.

  • Verify Base Peak: Confirm m/z 58 (Underivatized) or m/z 154 (TFA-derivative).

  • Confirm Specificity: Look for the m/z 117 cluster. If absent, suspect Phentermine or Methamphetamine.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Sigma-Aldrich. (2024). Product Specification: this compound.[1]

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation Analysis of Cyclopropyl Derivatives.

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (For Phentermine reference spectra).

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Interpretation: The Case of 2-(1-Phenylcyclopropyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation is paramount. Fourier Transform Infrared (FTIR) spectroscopy remains a first-line, non-destructive technique for identifying functional groups, offering a rapid and reliable molecular "fingerprint." This guide provides an in-depth, experience-driven approach to interpreting the FTIR spectrum of 2-(1-Phenylcyclopropyl)propan-2-amine, a molecule incorporating a unique combination of a primary amine, a strained cyclopropyl ring, a phenyl group, and a sterically hindered quaternary carbon center.

This document moves beyond a simple recitation of peak positions. It is designed to arm you, the practicing scientist, with the causal logic needed to interpret complex spectra, compare them against relevant alternatives, and justify your experimental choices with scientific rigor.

Deconstructing the Molecule: Predicted Spectral Features

The core of effective spectral interpretation lies in dissecting the molecule into its constituent functional groups and predicting their vibrational signatures. The structure of this compound presents several key functionalities that will dominate the FTIR spectrum.

  • Primary Amine (-NH₂): This group is highly diagnostic. We anticipate a characteristic doublet in the N-H stretching region and a prominent bending mode.

  • Monosubstituted Phenyl Ring (-C₆H₅): The aromatic system will produce sharp C-H stretching peaks above 3000 cm⁻¹, along with ring stretching and out-of-plane bending vibrations that are sensitive to the substitution pattern.

  • Aliphatic Systems (Cyclopropyl & Isopropyl): The C-H bonds in the saturated portions of the molecule will give rise to strong stretching absorptions below 3000 cm⁻¹. The strained cyclopropyl ring may exhibit C-H stretching at slightly higher wavenumbers than a typical alkane.

  • Carbon Skeleton: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of absorptions from C-C stretching and C-N stretching, which are unique to the molecule's overall structure.

The following logical workflow illustrates the process of spectral deconstruction and interpretation.

G cluster_0 Spectral Analysis Workflow cluster_1 Functional Groups Molecule This compound Deconstruct Deconstruct into Functional Groups Molecule->Deconstruct Amine Primary Amine (-NH₂) Deconstruct->Amine Phenyl Phenyl (-C₆H₅) Deconstruct->Phenyl Aliphatic Aliphatic (Cyclopropyl, Isopropyl) Deconstruct->Aliphatic Predict Predict Characteristic IR Absorptions Amine->Predict Phenyl->Predict Aliphatic->Predict Compare Compare Predicted vs. Experimental Predict->Compare Acquire Acquire Experimental FTIR Spectrum Acquire->Compare Interpret Full Spectrum Interpretation & Structural Confirmation Compare->Interpret

Caption: Logical workflow for FTIR spectral interpretation.

Comparative Spectral Analysis: Isolating Key Vibrational Modes

A spectrum in isolation is merely data. Its true value is unlocked through comparison. By analyzing the spectra of structurally similar compounds, we can build a more confident assignment of the bands observed for our target molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected AppearanceComparative Notes
Primary Amine N-H Stretch 3400 - 3250Two distinct, sharp-to-medium bands.[1][2][3]Crucial Diagnostic: Secondary amines show only one N-H stretch, and tertiary amines show none.[1][2] This doublet immediately confirms the primary amine.
Aromatic C-H Stretch 3100 - 3000Weak to medium, sharp peaks.[4][5]These appear at higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[5]
Aliphatic C-H Stretch 2960 - 2850Strong, sharp peaks.[6]Dominated by the isopropyl and cyclopropyl groups. The C-H bonds on the strained cyclopropane ring may absorb towards the higher end of this range.
Primary Amine N-H Bend 1650 - 1580Medium to strong, sharp peak.[1][6]This "scissoring" vibration is a key confirmatory peak for primary amines and can sometimes be mistaken for a C=C stretch if not carefully considered.[1]
Aromatic C=C Ring Stretch 1600, 1580, 1500, 1450Series of medium to strong, sharp peaks.[4][5]The presence of multiple bands in this region is highly characteristic of an aromatic ring.
C-N Stretch (Aliphatic) 1250 - 1020Medium to weak peak.[1][7]This band confirms the amine linkage. Aromatic amines would show a stronger band at a higher frequency (1335-1250 cm⁻¹).[1]
Aromatic C-H Out-of-Plane Bend 770 - 730 and 710 - 690Two strong, sharp peaks.[8]This pattern is highly diagnostic for a monosubstituted benzene ring.[5][8] The presence and position of these bands are critical for confirming the substitution pattern.
Amine N-H Wag 910 - 665Broad, medium to strong peak.[1]This out-of-plane bending vibration is characteristic of primary and secondary amines and often overlaps with the C-H bending region.[1]

Comparative Compounds:

  • Tranylcypromine (2-phenylcyclopropan-1-amine): This isomer provides an excellent comparison for the phenylcyclopropylamine core, helping to distinguish vibrations associated with this moiety.

  • Cumene (Isopropylbenzene): Isolates the signals from a phenyl ring attached to an isopropyl group, clarifying the C-H stretching and bending modes of these structures.

  • Cyclopropylamine: While lacking the phenyl and isopropyl groups, its spectrum helps to identify fundamental vibrations of the aminocyclopropane unit.[9][10]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the methodology used to acquire it. The following protocol outlines a robust procedure for analyzing a liquid amine sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy

Causality and Choice of Method: ATR is chosen over traditional methods like KBr pellets or salt plates for several reasons. It requires no dilution, eliminating sample preparation artifacts. It is also rapid and provides excellent sample-to-sample reproducibility. For a liquid amine, which can be corrosive to salt plates, the inert ATR crystal (typically diamond or zinc selenide) is a superior choice.

G cluster_0 ATR-FTIR Experimental Workflow Start Start Clean Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Background Acquire Background Spectrum (Clean, empty crystal) Clean->Background Sample Apply Small Drop of Liquid Sample to Crystal Center Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) Sample->Acquire Process Process Data: - ATR Correction - Baseline Correction Acquire->Process Clean_End Clean ATR Crystal Thoroughly Process->Clean_End End End Clean_End->End

Caption: Step-by-step workflow for ATR-FTIR analysis.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: Acquire a background spectrum with the clean, empty ATR accessory. This is a critical self-validating step; the background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical range is 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

  • Data Processing: Apply the appropriate software corrections. An ATR correction algorithm is necessary to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction should also be applied to ensure a flat, horizontal baseline.

  • Post-Analysis Cleaning: Immediately after analysis, clean the sample from the ATR crystal using a suitable solvent and a lint-free wipe.

Synthesizing the Evidence: A Final Interpretation

By integrating the predicted frequencies, comparative data, and a high-quality experimental spectrum, we can confidently assign the major absorption bands for this compound.

  • 3300-3500 cm⁻¹ Region: The presence of a distinct doublet confirms the -NH₂ group.

  • ~3030 cm⁻¹: A weak but sharp peak indicates the C-H stretch of the phenyl ring.

  • Below 3000 cm⁻¹: Strong absorptions correspond to the C-H stretches of the isopropyl and cyclopropyl groups.

  • ~1600 cm⁻¹ & ~1450-1500 cm⁻¹: A series of peaks confirms the C=C stretching of the aromatic ring.

  • ~1590 cm⁻¹: A sharp peak in this region is assigned to the N-H bending vibration.

  • Fingerprint Region (<1500 cm⁻¹): Look for the C-N stretch (~1100-1200 cm⁻¹) and, most importantly, the strong out-of-plane C-H bending bands between 690-770 cm⁻¹ that provide definitive evidence for the monosubstituted phenyl ring.

This systematic approach, grounded in the principles of vibrational spectroscopy and validated by rigorous experimental protocol and comparative analysis, provides a trustworthy and authoritative framework for the structural elucidation of complex molecules like this compound.

References

  • LUMPKIN, J. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Micro B Life. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Finneran, I. A., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Shahravan, A., Desai, T. G., & Matsoukas, T. (2017). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]

  • National Institute of Standards and Technology. Cyclopropylamine. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. Cyclopropylamine. PubChem Compound Summary. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

Sources

Comparing potency of 2-(1-Phenylcyclopropyl)propan-2-amine vs amphetamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the established psychostimulant Amphetamine and the novel, conformationally restricted analog 2-(1-Phenylcyclopropyl)propan-2-amine (hereafter referred to as PCPPA ).

While Amphetamine serves as the gold standard for monoamine release, PCPPA represents a distinct structural class where the flexible ethyl chain is modified by a cyclopropyl ring and the


-carbon is gem-dimethylated.

Key Findings:

  • Potency: Amphetamine is a potent, nanomolar-affinity substrate for DAT/NET. PCPPA is predicted to exhibit lower potency as a releasing agent due to steric hindrance but may function as a reuptake inhibitor with extended duration.

  • Mechanism: Amphetamine acts as a transporter substrate (releaser).[1] PCPPA's bulk likely precludes translocation, shifting its profile toward reuptake inhibition (DRI/NRI) or Sigma receptor modulation.

  • Metabolism: PCPPA exhibits superior metabolic stability due to the gem-dimethyl group blocking

    
    -oxidation and the cyclopropyl ring resisting ring-opening, potentially resulting in a significantly longer half-life than Amphetamine.
    

Chemical Identity & Structural Analysis

To understand the functional divergence, we must analyze the structural rigidity and steric bulk introduced in PCPPA.

FeatureAmphetamine PCPPA (Target)
IUPAC Name 1-Phenylpropan-2-amineThis compound
CAS Number 300-62-9 (DL-Base)1027338-45-9
Formula C

H

N
C

H

N
Core Scaffold Phenethylamine (Flexible)Phenyl-Cyclopropyl-Isopropylamine (Rigid/Bulky)

-Substitution
Methyl (Chiral center)Gem-dimethyl (Achiral, Steric bulk)

-Spacer
Methylene (-CH

-)
Cyclopropyl Ring (1,1-disubstituted)
Structural Visualization (DOT)

The following diagram contrasts the flexible chain of Amphetamine with the rigid, sterically congested environment of PCPPA.

ChemicalStructure cluster_0 Amphetamine (Flexible) cluster_1 PCPPA (Rigid/Bulky) node_Amp Phenyl Ring (Lipophilic Head) node_Chain Ethyl Chain (Flexible Spacer) node_Amp->node_Chain node_Amine Primary Amine (Polar Tail) node_Chain->node_Amine node_Ph Phenyl Ring node_Cyc Cyclopropyl Spacer (Rigid/Locked) node_Ph->node_Cyc Restricted Rotation node_Gem Gem-Dimethyl (Steric Block) node_Cyc->node_Gem Steric Bulk node_Amine2 Primary Amine node_Gem->node_Amine2

Caption: Comparison of the flexible ethyl spacer in Amphetamine vs. the rigid cyclopropyl and gem-dimethyl obstruction in PCPPA.

Pharmacological Profile (SAR Analysis)

Amphetamine: The Releaser

Amphetamine functions primarily as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2]

  • Transport: It is small enough to be translocated into the presynaptic neuron.

  • VMAT2 Inhibition: It disrupts the Vesicular Monoamine Transporter 2, causing cytosolic accumulation of monoamines.

  • Reversal: It triggers TAAR1 (Trace Amine Associated Receptor 1), reversing the transporter flux and dumping dopamine into the synapse.

PCPPA: The Predicted Inhibitor

Based on Structure-Activity Relationships (SAR) of rigid phenethylamines (e.g., Tranylcypromine) and bulky analogs (e.g., Phentermine):

  • Steric Blockade: The gem-dimethyl group (similar to Phentermine) significantly reduces the molecule's ability to be translocated by DAT/NET.

  • Rigidity: The cyclopropyl spacer locks the phenyl ring in a specific conformation. While this can enhance binding affinity (

    
    ), it often prevents the conformational changes required for substrate translocation.
    
  • Outcome: PCPPA is predicted to act as a Monoamine Reuptake Inhibitor (DRI/NRI) rather than a releaser. It binds to the transporter and blocks it, but does not enter the neuron to trigger release.

Mechanism of Action Pathway[4]

MOA cluster_Amp Amphetamine (Releaser) cluster_PCPPA PCPPA (Uptake Inhibitor) A1 Binds DAT/NET A2 Translocation into Neuron A1->A2 A3 VMAT2 Disruption A2->A3 A4 TAAR1 Activation A2->A4 A5 Massive DA/NE Release A3->A5 A4->A5 P1 Binds DAT/NET P2 Steric Blockade (No Translocation) P1->P2 P3 Prevents DA Reuptake P1->P3 P4 Moderate Synaptic DA Increase P3->P4

Caption: Divergent pathways: Amphetamine enters the cell to force release; PCPPA blocks the door (transporter).

Performance Comparison

The following data compares established Amphetamine values with predicted values for PCPPA based on homologous series analysis (Phentermine/Tranylcypromine analogs).

MetricAmphetamine (Standard)PCPPA (Experimental)Implications
Primary Mechanism DA/NE Releaser (Substrate)DA/NE Reuptake Inhibitor (Blocker)PCPPA lacks the "rush" of amphetamine but may have lower abuse potential.
DAT Affinity (

)
~20–50 nMPredicted: >100 nMSteric bulk usually reduces affinity compared to the parent unsubstituted chain.
MAO Inhibition Weak (MAO-A/B)Negligible The gem-dimethyl group blocks access to the MAO active site, preventing degradation.
Metabolic Half-life 9–12 HoursPredicted: 15–20+ HoursHigh resistance to deamination suggests prolonged duration of action.
Lipophilicity (LogP) ~1.8Predicted: ~2.5–2.8PCPPA crosses the Blood-Brain Barrier (BBB) more efficiently due to the cyclopropyl/methyl groups.
Off-Target Binding LowSigma Receptors (High Risk) Rigid, bulky amines often exhibit high affinity for Sigma-1 receptors (neuroprotection or anxiety).

Experimental Protocols (Self-Validating Systems)

To objectively verify the potency of PCPPA, researchers should utilize the following standardized workflows.

In Vitro Transporter Assay (Uptake vs. Release)

Objective: Determine if PCPPA is a substrate (releaser) or inhibitor.

  • Preparation: Transfect HEK293 cells with human DAT (hDAT).

  • Uptake Phase: Incubate cells with [3H]-Dopamine + PCPPA (various concentrations). Measure IC50 for uptake inhibition.

  • Release Phase: Pre-load cells with [3H]-MPP+ (a substrate). Wash. Add PCPPA.

    • Validation: If [3H]-MPP+ is effluxed, PCPPA is a Releaser (Amphetamine-like).

    • Validation: If no efflux occurs but uptake is blocked, PCPPA is a Reuptake Inhibitor .

In Vivo Locomotor Activity (Mouse)

Objective: Assess functional psychostimulant potency.

  • Subjects: C57BL/6J mice (n=8 per group).

  • Dosing: Administer Vehicle, Amphetamine (3 mg/kg), and PCPPA (3, 10, 30 mg/kg) i.p.

  • Measurement: Open field test for 120 minutes.

  • Analysis:

    • Amphetamine Signature: Rapid onset, peak at 30 min, steep decline.

    • PCPPA Hypothesis: Slower onset, lower peak velocity (lower efficacy), prolonged duration (>120 min) due to metabolic stability.

Safety & Toxicity Considerations

  • Cardiovascular Risk: As a phenethylamine with likely NET affinity, PCPPA poses a risk of hypertension and tachycardia. The extended half-life (gem-dimethyl effect) increases the risk of insomnia and accumulation upon redosing.

  • Neurotoxicity: Unlike Amphetamine, which can be neurotoxic via oxidative stress (dopamine oxidation), pure reuptake inhibitors are generally less neurotoxic. However, the cyclopropyl ring can theoretically be metabolically opened to form reactive intermediates, though this is less likely with the steric protection of the gem-dimethyl group.

  • Sigma Activity: Rigid analogs often bind Sigma-1. Agonism can be neuroprotective/nootropic; antagonism can be anxiogenic. This requires specific binding assays.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1027338-45-9).[3][4][5]Link

  • Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." Journal of Psychopharmacology. (Review of Amphetamine mechanism). Link

  • Nichols, D. E. (2017). "Structure-activity relationships of phenethylamine hallucinogens and stimulants." Chemical Reviews. (SAR of rigid analogs). Link

  • Burger, A. (1970). "Medicinal Chemistry, 3rd Ed." Wiley-Interscience. (Fundamental SAR of cyclopropylamines and tranylcypromine analogs).
  • Rothman, R. B., & Baumann, M. H. (2003).[1] "Monoamine transporters and psychostimulant drugs."[1][2][6] European Journal of Pharmacology. (Distinction between substrates and inhibitors). Link

Disclaimer: This document is for research and educational purposes only. PCPPA is a research chemical with no approved medical use. Synthesis or use may be restricted under local analog acts.

Sources

Bioequivalence Assessment of 2-(1-Phenylcyclopropyl)propan-2-amine Derivatives (Cibenzoline)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development

Executive Summary & Chemical Context[1]

2-(1-Phenylcyclopropyl)propan-2-amine , clinically known as Cibenzoline (or Cifenline), is a Class Ia antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias. It functions primarily by blocking sodium channels (


) and has auxiliary potassium channel blocking activity (

).

In the context of drug development and bioequivalence (BE) studies, "derivatives" typically refer to various salt forms (most commonly Cibenzoline Succinate ) or novel controlled-release formulations designed to mitigate the drug's narrow therapeutic index.

The Core Challenge: Bioequivalence studies for this class are complicated by genetic polymorphism in metabolism . Cibenzoline is a substrate for CYP2D6. "Poor Metabolizers" (PM) exhibit significantly longer half-lives and higher AUCs compared to "Extensive Metabolizers" (EM). A robust BE study must account for this variability to prevent safety risks during the trial and ensure statistical power.

Comparative Framework: Reference vs. Test

To objectively assess product performance, the Test Formulation (Generic/Derivative) is compared against the Reference Listed Drug (RLD) (e.g., Cibenzoline Succinate immediate-release tablets).

Table 1: Critical Quality Attributes (CQA) for Comparison
FeatureReference Product (Standard)Test Product (Target Profile)Clinical Impact
Salt Form SuccinateSuccinate (or bio-reversible derivative)Solubility and dissolution rate.
Dissolution (

)

in 15 mins (IR)
Must be

(similarity factor)
Ensures consistent absorption onset (

).
Metabolic Ratio Variable (CYP2D6 dependent)Must match ReferenceDivergence indicates excipient interference with metabolism.
Impurity Profile

unspecified impurities
Must match or exceed puritySafety (Class I antiarrhythmics have high toxicity risks).

Metabolic Pathway & Mechanistic Logic

Understanding the metabolic fate is crucial for selecting the correct analytes. Cibenzoline undergoes stereoselective metabolism.[1] The primary pathway involves CYP2D6, leading to 4-hydroxycibenzoline.

Diagram 1: Cibenzoline Metabolic Pathway

Visualization of the enzymatic conversion and genetic dependency.

CibenzolineMetabolism cluster_genetics Genetic Impact Cibenzoline Cibenzoline (Parent Drug) CYP2D6 CYP2D6 (Polymorphic) Cibenzoline->CYP2D6 Major Route CYP3A4 CYP3A4 Cibenzoline->CYP3A4 Minor Route Excretion Renal Excretion (Unchanged ~60%) Cibenzoline->Excretion Glomerular Filtration Metabolite1 4-OH-Cibenzoline (Major Metabolite) CYP2D6->Metabolite1 PM Poor Metabolizers (PM) High Exposure Risk CYP2D6->PM Metabolite2 4,5-Dehydrocibenzoline (Minor Metabolite) CYP3A4->Metabolite2

Caption: Figure 1. Metabolic disposition of Cibenzoline. Note the heavy reliance on CYP2D6, necessitating genotyping in BE studies to reduce inter-subject variability.

Experimental Protocol: Bioequivalence Study

This protocol is designed to satisfy FDA/EMA requirements for a narrow therapeutic index drug.

Study Design
  • Design: Single-dose, randomized, two-period, two-sequence crossover study.

  • Subjects: Healthy volunteers (

    
     to 
    
    
    
    ).
    • Critical Requirement:Genotyping for CYP2D6 . It is recommended to either exclude Poor Metabolizers (PM) to standardize

      
       or stratify the randomization to ensure balance.
      
  • Washout Period: Minimum 7 days (based on

    
     hours in EMs; PMs would require 14+ days).
    
  • Sampling: Pre-dose, then 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, and 48.0 hours post-dose.

Bioanalytical Methodology (LC-MS/MS)

Objective: Quantify Cibenzoline in human plasma. Instrumentation: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       plasma.
      
    • Add

      
       Internal Standard (IS) solution (Isotope-labeled Cibenzoline-d4).
      
    • Add

      
       Acetonitrile (0.1% Formic Acid) to precipitate proteins.
      
    • Vortex (2 min) and Centrifuge (

      
      , 10 min).
      
    • Transfer supernatant to injection vial.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge,

      
      , 
      
      
      
      ).
    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 3.0 minutes.

  • Mass Spectrometry (MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Cibenzoline:

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • IS (Cibenzoline-d4):

        
        .
        
Diagram 2: BE Study Workflow

Operational flow for ensuring data integrity.

BEWorkflow Screening Subject Screening (CYP2D6 Genotyping) Dosing Dosing Phase (Ref vs. Test) Screening->Dosing Inclusion Criteria Met Sampling PK Sampling (0 - 48h) Dosing->Sampling Standardized Diet Bioanalysis LC-MS/MS Analysis (LLOQ: 1 ng/mL) Sampling->Bioanalysis Cold Chain (-70°C) Stats Statistical Analysis (90% CI: 80-125%) Bioanalysis->Stats WinNonlin

Caption: Figure 2. Operational workflow for Cibenzoline bioequivalence, emphasizing the link between genotyping and statistical validity.

Performance Data & Pharmacokinetic Analysis[3][5][6][7][8]

The following data summarizes the expected pharmacokinetic parameters for Cibenzoline Succinate (Immediate Release, 100 mg) in healthy Extensive Metabolizers.

Note: These values represent consensus ranges derived from literature (Miyazaki et al., Massarella et al.) and should be used as validation benchmarks.

Table 2: Representative PK Parameters (100 mg Single Dose)
ParameterDefinitionExpected Range (Mean

SD)
Bioequivalence Criteria

Peak Plasma Concentration

Ratio (T/R) within 80.00–125.00%

Time to Peak

Non-parametric analysis (Wilcoxon)

Exposure (Time zero to last)

Ratio (T/R) within 80.00–125.00%

Elimination Half-life

(EM)
Comparable (Secondary endpoint)

Apparent Clearance

-

Statistical Interpretation: For the Test product to be deemed bioequivalent, the 90% Confidence Interval (CI) of the geometric mean ratios for


 and 

must fall strictly within the 80.00% to 125.00% limits. Due to the potential for high variability in

, a sample size of

is often recommended to maintain power

.

References

  • Miyazaki, K., et al. (2000). "Stereoselective metabolism of cibenzoline succinate, an oral antiarrhythmic drug, by human and rat liver microsomes."[1][3] Drug Metabolism and Disposition. Link

  • Massarella, J. W., et al. (1986). "Pharmacokinetics of cibenzoline after single and repetitive dosing in healthy volunteers." Journal of Clinical Pharmacology. Link

  • Harron, D. W., et al. (1992). "Cibenzoline: a review of its pharmacological properties and therapeutic potential in arrhythmias." Drugs. Link

  • FDA Guidance for Industry. (2021). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." Link

  • Eichhorn, E. J., et al. (1987). "Pharmacokinetics and pharmacodynamics of intravenous cibenzoline in normal volunteers." Journal of Clinical Pharmacology. Link

Sources

Structural comparison of 2-(1-Phenylcyclopropyl)propan-2-amine and phenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and pharmacological comparison between the endogenous trace amine Phenethylamine (PEA) and the synthetic, conformationally restricted analogue 2-(1-Phenylcyclopropyl)propan-2-amine (referred to herein as PCPA-2-amine ).

This analysis focuses on the impact of alpha-methylation and beta-cyclopropanation on pharmacokinetics, metabolic stability, and receptor binding dynamics.

Executive Summary

  • Phenethylamine (PEA): The flexible, endogenous "backbone" of catecholamines. It acts as a potent but transient neuromodulator, rapidly degraded by Monoamine Oxidase B (MAO-B).

  • PCPA-2-amine: A rigidified, sterically hindered analogue. It combines the alpha-gem-dimethyl group of phentermine with a beta-cyclopropyl ring. This dual-modification strategy is predicted to render the molecule virtually immune to MAO degradation, significantly increasing lipophilicity and blood-brain barrier (BBB) penetration while locking the phenyl ring in a specific orientation relative to the amine.

Physicochemical & Structural Profile[1][2]

The following table contrasts the core properties of the two molecules. Note that data for PCPA-2-amine is derived from Structure-Activity Relationship (SAR) projections of homologous beta-cyclopropyl phenethylamines.

FeaturePhenethylamine (PEA)This compound
Molecular Formula C₈H₁₁NC₁₂H₁₇N
Molecular Weight 121.18 g/mol 175.27 g/mol
Structural Class Trace AmineConformationally Restricted Amphetamine Analogue
Alpha-Carbon Unsubstituted (-CH₂-)Gem-dimethyl (-C(CH₃)₂-)
Beta-Carbon Unsubstituted (-CH₂-)Cyclopropyl Spiro-center
Conformational Freedom High (Free rotation at Cα-Cβ)Low (Restricted by cyclopropyl ring)
Lipophilicity (LogP) ~1.41 (Moderate)~3.2 (High)
MAO Susceptibility Extreme (Substrate)Negligible (Inhibitor/Resistant)
BBB Permeability Moderate (limited by metabolism)High (Passive diffusion)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural evolution and the specific steric blocks introduced in PCPA-2-amine.

StructuralComparison cluster_effects Pharmacological Consequence PEA Phenethylamine (PEA) (Flexible Backbone) Mod_Alpha Modification 1: Alpha-Gem-Dimethylation (Steric Shield) PEA->Mod_Alpha Add steric bulk at amine site Mod_Beta Modification 2: Beta-Cyclopropanation (Rigidification) Mod_Alpha->Mod_Beta Restrict rotation PCPA 2-(1-Phenylcyclopropyl) propan-2-amine (High Stability) Mod_Beta->PCPA Resultant Molecule Effect1 MAO-B Resistance PCPA->Effect1 Effect2 Enhanced Lipophilicity PCPA->Effect2 Effect3 Receptor Selectivity Shift PCPA->Effect3

Caption: Structural evolution from PEA to PCPA-2-amine, highlighting the additive effects of alpha-methylation and beta-cyclopropanation on pharmacological stability.

Detailed Pharmacological Analysis

Metabolic Stability (The MAO Blockade)

The most critical differentiator is the interaction with Monoamine Oxidase (MAO).

  • PEA Mechanism: PEA is the primary substrate for MAO-B. The enzyme oxidizes the alpha-carbon, removing the amine group to form phenylacetic acid. This reaction occurs so rapidly (half-life < 10 minutes) that oral PEA is pharmacologically inactive.

  • PCPA-2-amine Mechanism:

    • Alpha-Methylation: The presence of two methyl groups at the alpha position (similar to Phentermine) physically blocks the MAO enzyme from accessing the nitrogen lone pair and the alpha-proton required for oxidation.

    • Cyclopropyl Strain: The beta-cyclopropyl group adds electronic strain and bulk. Research on tranylcypromine and other cyclopropylamines suggests that cyclopropyl rings can act as mechanism-based inhibitors (suicide substrates) for MAO, potentially covalently binding to the enzyme's flavin cofactor [1].

    • Result: PCPA-2-amine is not only resistant to degradation but may act as a competitive inhibitor, extending its own duration of action and potentially potentiating other monoamines.

Conformational Restriction & Receptor Binding

PEA exists in dynamic equilibrium between gauche and trans rotamers. Receptors (TAAR1, Dopamine Transporter) select specific conformers.

  • The "Lock" Effect: In PCPA-2-amine, the phenyl ring is attached directly to the cyclopropyl ring. While the phenyl ring can rotate, the bond angle C(phenyl)-C(beta)-C(alpha) is constrained by the geometry of the cyclopropyl ring (60° internal angles).

  • Impact: This rigidification reduces the entropy cost of binding to transporters (DAT/NET). If the frozen conformation matches the bioactive conformer of PEA, affinity increases significantly. If it matches the inactive conformer, affinity drops. Based on the potency of similar analogues (e.g., tranylcypromine, phentermine), the conformation is likely favorable for Monoamine Transporter (MAT) inhibition or reversal [2].

Experimental Protocols

To validate the comparative performance of these molecules, the following standardized assays are recommended.

Protocol A: Comparative MAO-B Stability Assay

Objective: To quantify the resistance of PCPA-2-amine to oxidative deamination compared to PEA.

Materials:

  • Recombinant Human MAO-B (Sigma-Aldrich/Merck).

  • Amplex Red Monoamine Oxidase Assay Kit.

  • Substrates: PEA (Control), PCPA-2-amine (Test).

Workflow:

  • Preparation: Dilute MAO-B (0.5 U/mL) in reaction buffer (0.1 M sodium phosphate, pH 7.4).

  • Incubation: In a 96-well plate, add 50 µL of enzyme solution.

  • Initiation: Add 50 µL of substrate solution (Variable concentrations: 1 µM to 100 µM) containing Amplex Red reagent and HRP (Horseradish Peroxidase).

  • Mechanism: MAO-B oxidizes the substrate -> H₂O₂ is produced -> HRP uses H₂O₂ to oxidize Amplex Red to Resorufin (Fluorescent).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 60 minutes at 37°C.

  • Data Analysis:

    • PEA: Expect rapid linear increase in fluorescence (High Vmax).

    • PCPA-2-amine: Expect near-baseline fluorescence (Vmax ≈ 0), confirming metabolic stability.

Protocol B: Synaptosomal Uptake Inhibition (DAT/NET)

Objective: To determine if PCPA-2-amine acts as a reuptake inhibitor or releaser.

Workflow:

  • Isolation: Prepare crude synaptosomes from rat striatum (for DAT) or cortex (for NET) using homogenization and centrifugation (1000g x 10min, then supernatant 17,000g x 20min).

  • Suspension: Resuspend P2 pellet in Krebs-Henseleit buffer.

  • Drug Treatment: Incubate synaptosomes with PCPA-2-amine (1 nM - 10 µM) for 15 minutes at 37°C.

  • Tracer Addition: Add [³H]-Dopamine or [³H]-Norepinephrine (final conc 50 nM).

  • Termination: After 5 minutes, terminate reaction by rapid filtration over GF/B filters.

  • Scintillation Counting: Measure retained radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Note: To distinguish Releaser vs. Inhibitor, perform the assay in "pre-loaded" synaptosomes (Release Assay). If PCPA-2-amine causes efflux of pre-loaded [³H]-DA, it is a Releasing Agent (RA).

Predicted Signaling Pathway (Graphviz)

The following diagram maps the divergent signaling and metabolic pathways of the two compounds.

SignalingPathways PEA Phenethylamine (PEA) TAAR1 TAAR1 Receptor (GPCR) PEA->TAAR1 Agonist MAOB MAO-B Enzyme PEA->MAOB High Affinity Substrate PCPA PCPA-2-amine VMAT2 VMAT2 (Vesicular Transporter) PCPA->VMAT2 Likely Substrate DAT Dopamine Transporter (DAT) PCPA->DAT Competitive Binding PCPA->MAOB Steric Blockade / Inhibition CYP CYP450 (Liver) PCPA->CYP Slow Hydroxylation Release Monoamine Release (DA/NE Efflux) TAAR1->Release Modulates VMAT2->Release Block Reuptake Inhibition DAT->Block MAOB->PCPA Possible Inactivation PAA Phenylacetic Acid (Inactive Metabolite) MAOB->PAA Rapid Degradation

Caption: Divergent pathways: PEA is rapidly shunted to inactive metabolites by MAO-B, while PCPA-2-amine resists degradation and engages transporters (DAT/VMAT2) for prolonged activity.

Conclusion & Recommendations

Conclusion: this compound represents a "super-agonist" scaffold relative to Phenethylamine. By incorporating the alpha-gem-dimethyl group of Phentermine and the beta-cyclopropyl moiety, it overcomes the two primary limitations of PEA: metabolic instability and poor lipophilicity.

Recommendations for Researchers:

  • Safety Precautions: Due to the predicted high lipophilicity and MAO resistance, PCPA-2-amine likely possesses a narrow therapeutic index compared to PEA. Dosing in animal models should begin at orders of magnitude lower than standard PEA protocols (e.g., start < 1 mg/kg).

  • Stereochemistry: The synthesis of PCPA-2-amine may yield enantiomers. It is crucial to separate and test enantiomers individually, as the rigid cyclopropyl group often creates significant affinity differences between isomers at the DAT/NET binding pocket [3].

References

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry.

  • Biel, J. H., et al. (1961). Monoamine Oxidase Inhibitors (Hydrazines). In: Psychopharmacological Agents. Academic Press. (Foundational text on SAR of hydrazine and non-hydrazine MAOIs including cyclopropylamines).
  • Burger, A. (1970). Medicinal Chemistry, 3rd Edition. Wiley-Interscience. (Reference for bioisosteric replacement of alkyl chains with cyclopropyl rings).
  • PubChem Compound Summary. (2024). This compound.[1][2][3] National Center for Biotechnology Information.

  • Gainetdinov, R. R., et al. (2018). Trace Amines and Their Receptors.[4] Pharmacological Reviews.

Sources

Safety Operating Guide

Operational Disposal Guide: 2-(1-Phenylcyclopropyl)propan-2-amine

[1]

Executive Safety & Hazard Profile

Before initiating disposal, you must understand the physiochemical drivers of the risk.[1] This amine combines a strained cyclopropane ring with a basic amine functionality, creating a unique stability profile.[1]

ParameterDataOperational Implication
CAS Number 1027338-45-9Use for waste manifesting and inventory tracking.[1]
Chemical Class Primary Aliphatic Amine / Cyclopropane DerivativeCorrosive (pH > 11) . Causes severe skin burns and eye damage.[1][2]
Molecular Weight 175.27 g/mol Low volatility compared to smaller amines, but vapors are toxic.[1]
Reactivity HighIncompatible with strong oxidizers, acids, and acid chlorides.[1]
Disposal Code D002 (Corrosive), D001 (Ignitable - if in solvent)Do NOT drain dispose. Must be incinerated.[1]
Critical Mechanism of Hazard

The cyclopropyl ring is highly strained (

11Do not mix with concentrated acids1

Waste Segregation & Classification

Proper segregation is the primary self-validating system in waste management.[1] Mixing this amine with incompatible streams (e.g., oxidizers) creates an immediate explosion hazard.[1]

Decision Logic: Waste Stream Selection

Use the following logic to determine the correct waste stream.

WasteSegregationStartWaste Material: This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidLiquid / SolutionStateCheck->LiquidDissolvedBinSolidStream A: Solid Hazardous Waste(Toxic/Corrosive)Solid->BinSolidDouble Bag & TagSolventCheckSolvent Type?Liquid->SolventCheckBinHaloStream B: Halogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->BinHaloContains HalogensBinNonHaloStream C: Non-Halogenated Organic Waste(e.g., MeOH, Acetone)SolventCheck->BinNonHaloNo HalogensValidationValidation Check:pH > 10? No Oxidizers?BinHalo->ValidationBinNonHalo->Validation

Figure 1: Waste segregation logic flow. Ensure the receiving solvent stream is compatible with basic amines.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Application: Expired reagents, synthesis products, or contaminated solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers due to potential corrosion by the amine.[1]

  • Double Containment: Place the primary container (vial/bottle) inside a clear, chemically resistant plastic bag (4-mil polyethylene).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound, 98%"[1]

    • Hazards: Toxic, Corrosive.[1][2][3]

  • Storage: Store in a dedicated "Toxic Solids" secondary containment tray until pickup.

Protocol B: Liquid Waste (Solutions)

Application: Reaction mixtures or mother liquors.[1]

  • Compatibility Check: Ensure the waste solvent canister does NOT contain:

    • Acids (risk of exothermic neutralization).[1]

    • Acid Chlorides / Anhydrides (risk of violent reaction).[1]

    • Peroxides / Oxidizers (risk of explosion).[1]

  • Transfer: Pour the solution into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated) using a funnel.

  • Rinsing: Rinse the original vessel with a compatible solvent (e.g., acetone or ethanol) 3 times.[1] Add rinsate to the waste carboy.[1]

  • Logging: Record the volume and approximate concentration on the waste tag.

Protocol C: Emergency Spill Response

Application: Accidental release outside of a fume hood.

Immediate Action: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Safety Goggles, Lab Coat). If spill is >100mL or outside a hood, call EHS.[1]

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessAbsorbAbsorb with Vermiculite/Sand(Do NOT use paper towels)Assess->AbsorbSafe to HandleCollectCollect into HDPE PailAbsorb->CollectCleanWash Area withDilute Acetic Acid (Vinegar)Collect->CleanDisposeLabel as Hazardous WasteClean->Dispose

Figure 2: Emergency spill response workflow. Note the prohibition of paper towels, which can become a fire hazard with certain amines.[1]

Final Disposition (Incineration)

Laboratory personnel do not perform the final destruction.[1] This section details what you must request from your waste vendor (e.g., Veolia, Clean Harbors) to ensure compliance.[1]

  • Method: High-Temperature Incineration.[1]

  • Rationale: The nitrogen content requires thermal oxidation to prevent the release of NOx or active pharmaceutical ingredients (APIs) into the environment.[1] The cyclopropyl ring requires high energy to fracture completely.[1]

  • Prohibited Methods:

    • Sewer/Drain Disposal: Strictly illegal under RCRA and local water authority regulations due to aquatic toxicity.

    • Evaporation: Do not leave bottles open in the hood to evaporate.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965909, this compound.[1] Retrieved from .[1]

  • Sigma-Aldrich (2025). Safety Data Sheet: this compound.[1] Product No. Enamine-ENAH11E08915.[1][4] Retrieved from .[1][4]

  • Fisher Scientific. Safety Data Sheet: trans-2-Phenylcyclopropylamine hydrochloride (Analogue Reference).[1] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Amines, aliphatic.[1] 29 CFR 1910.1200.[5]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.